Azilsartan Mepixetil
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1596357-16-2 |
|---|---|
Molekularformel |
C36H34N6O8 |
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C36H34N6O8/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44) |
InChI-Schlüssel |
JXSDNNVNQNYJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Azilsartan Medoxomil's Mechanism of Action on AT1 Receptors: A Technical Guide
Introduction
Azilsartan (B1666440) medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract upon oral administration.[1][2] Azilsartan is a highly potent and selective angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[3][4] It functions by antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid homeostasis.[5][6] The pharmacological profile of azilsartan is distinguished from other ARBs by its unique binding characteristics to the AT1 receptor, including a higher affinity, slower dissociation rate, and potent inverse agonist properties.[7][8] These molecular attributes are believed to contribute to its superior blood pressure-lowering efficacy when compared to other agents in its class.[9]
Core Mechanism: Selective AT1 Receptor Blockade
The primary mechanism of action for azilsartan is the selective and competitive blockade of the AT1 receptor.[1][3] Angiotensin II, the principal pressor agent of the RAAS, exerts its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland.[2][5] This binding initiates a signaling cascade that results in potent vasoconstriction and the synthesis and release of aldosterone (B195564), which in turn promotes sodium and water retention.[2]
Azilsartan selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these physiological effects and leading to vasodilation and reduced aldosterone levels.[1][10] This action is highly specific; azilsartan demonstrates a more than 10,000-fold greater affinity for the AT1 receptor than for the angiotensin II type 2 (AT2) receptor, which is not primarily associated with the pressor effects of angiotensin II.[1][3]
Quantitative Data on Receptor Interaction
The interaction of azilsartan with the AT1 receptor has been quantified through various in vitro assays, revealing its distinct properties compared to other clinically used ARBs.
Table 1: Comparative AT1 Receptor Binding Affinity and Kinetics
| Compound | Binding Affinity (pKi or pIC50) | Dissociation Characteristics | Reference |
|---|---|---|---|
| Azilsartan | 8.51 | Tightly binds and dissociates more slowly than other ARBs.[11] IC50 of 7.4 nM after 5-hour washout.[12] | [11][12][13] |
| Olmesartan (B1677269) | 8.17 | - | [13] |
| Valsartan (B143634) | 8.46 | - | [13] |
| Candesartan (B1668252) | 8.43 | - | [13] |
| Telmisartan | 8.33 | - | [13] |
| Irbesartan | 8.72 | - | [13] |
| Losartan | 7.71 | - | [13] |
pKi/pIC50 values represent the median from multiple studies; higher values indicate greater binding affinity.
Table 2: Inverse Agonism at the AT1 Receptor
| Compound | Inverse Agonist Activity | Experimental Model | Reference |
|---|---|---|---|
| Azilsartan | Showed significantly stronger inverse agonism than candesartan.[11] | Constitutively active mutant (N111G) AT1 receptor.[11] | [11] |
| Candesartan | Significantly suppressed basal activity but to a lesser extent than azilsartan.[11] | Constitutively active mutant (N111G) AT1 receptor.[11] | [11] |
| Azilsartan-7H | Showed neutral antagonism (no inverse agonism).[11] | Constitutively active mutant (N111G) AT1 receptor.[11] | [11] |
(Inverse agonism refers to the ability of a ligand to suppress the basal, ligand-independent activity of a receptor).
Table 3: Comparative Efficacy in Blood Pressure Reduction (Clinical Data)
| Comparison | Dose | Change in 24-hour Mean Systolic BP | P-value | Reference |
|---|---|---|---|---|
| Azilsartan medoxomil vs. Placebo | 80 mg | -14.3 mm Hg (placebo-adjusted) | - | [14][15] |
| Olmesartan medoxomil vs. Placebo | 40 mg | -11.7 mm Hg (placebo-adjusted) | - | [14][15] |
| Azilsartan medoxomil vs. Olmesartan medoxomil | 80 mg vs. 40 mg | Superior reduction with Azilsartan | P=0.009 | [14][15] |
| Valsartan vs. Placebo | 320 mg | -10.0 mm Hg (placebo-adjusted) | - | [14][15] |
| Azilsartan medoxomil vs. Valsartan | 80 mg vs. 320 mg | Superior reduction with Azilsartan | P<0.001 |[14][15] |
Molecular Interactions and Signaling Pathways
The superior potency of azilsartan is rooted in its unique chemical structure and its specific interactions within the AT1 receptor binding pocket.
Structural Basis of High Affinity and Inverse Agonism
Unlike most ARBs that contain a tetrazole ring, azilsartan possesses a 5-oxo-1,2,4-oxadiazole ring.[11] Molecular docking models have revealed that this unique moiety is critical for its enhanced binding and inverse agonist activity.[11] The oxadiazole ring of azilsartan forms a stronger hydrogen bond with the amino acid residue Gln257 in the AT1 receptor compared to the tetrazole ring of candesartan.[11] This robust interaction is believed to tightly anchor azilsartan within the receptor, contributing to its slow dissociation and potent suppression of both ligand-dependent and basal receptor activity.[11] Other key interactions involve residues such as Tyr113 and Lys199.[11]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by azilsartan.
Caption: Canonical AT1 Receptor Signaling Pathway.
Caption: Azilsartan's Dual Antagonistic and Inverse Agonistic Action.
Caption: Azilsartan's Inhibition of the MAP Kinase Pathway.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the interaction of ARBs with the AT1 receptor.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50 and Ki) of a test compound (e.g., azilsartan) for the AT1 receptor.[16]
-
Materials:
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II at a concentration near its Kd.[16]
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing AT1 receptors.[6][16]
-
Test Compound: Azilsartan at various concentrations.
-
Unlabeled Ligand: Unlabeled Angiotensin II (for non-specific binding).[16]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in wash buffer.[16]
-
Scintillation fluid and counter.[16]
-
-
Methodology:
-
Prepare reaction tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled Angiotensin II), and competitive binding (radioligand + increasing concentrations of azilsartan).[16]
-
Add the membrane preparation (20-50 µg protein) to each tube.[16]
-
Initiate the binding reaction by adding the radioligand and other respective components.
-
Incubate at room temperature for 60-120 minutes to allow the reaction to reach equilibrium.[16]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester or vacuum manifold.[17]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.[16]
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[17]
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: Inositol (B14025) Phosphate (IP) Production Assay for Inverse Agonism
-
Objective: To quantify the ability of a test compound to suppress the basal, ligand-independent activity of the AT1 receptor.[11][18]
-
Materials:
-
Cell Line: HEK293 or COS-7 cells transiently or stably expressing the wild-type or a constitutively active mutant (e.g., N111G) of the AT1 receptor.[11][18]
-
Radiolabel: [3H]myo-inositol.
-
Culture medium and transfection reagents.
-
Stimulation Buffer: HEPES-buffered saline containing LiCl (to inhibit inositol monophosphatase).
-
Test Compounds: Azilsartan, candesartan, or other ARBs at various concentrations.
-
Dowex AG1-X8 anion-exchange resin.
-
-
Methodology:
-
Seed cells in multi-well plates and transfect with the appropriate AT1 receptor construct if necessary.
-
Label the cellular phosphoinositide pools by incubating the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Add the test compounds (ARBs) at various concentrations to the wells. For basal activity, add vehicle only.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.[18]
-
Terminate the reaction by adding ice-cold perchloric acid or another suitable stop solution.
-
Neutralize the cell lysates and isolate the total inositol phosphates (IPs) using anion-exchange chromatography with Dowex columns.
-
Quantify the amount of [3H]-labeled IPs by liquid scintillation counting.
-
-
Data Analysis:
-
Basal activity is defined as the IP production in vehicle-treated cells.
-
Calculate the IP production in the presence of each concentration of the test compound as a percentage of the basal activity.
-
Plot the percentage of inhibition of basal activity against the log concentration of the ARB.
-
A compound demonstrating a concentration-dependent reduction in basal IP levels is classified as an inverse agonist.[18][19]
-
Conclusion
The mechanism of action of azilsartan at the AT1 receptor is multifaceted and distinct from other ARBs. Its superior antihypertensive efficacy is underpinned by a combination of potent competitive antagonism and strong inverse agonism.[9][11] These properties are a direct result of its unique molecular structure, particularly the 5-oxo-1,2,4-oxadiazole moiety, which facilitates high-affinity binding, slow dissociation from the receptor, and stabilization of the receptor in an inactive state.[11][20] This comprehensive understanding of its receptor pharmacology provides a clear rationale for its potent clinical effects in the management of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azilsartan Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 15. Effects of the angiotensin receptor blocker azilsartan medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension. | Read by QxMD [read.qxmd.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preclinical Pharmacology and Toxicology of Azilsartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of azilsartan (B1666440) medoxomil, an angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1] The document focuses on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, presented in a format tailored for researchers and professionals in drug development.
Pharmacology
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption.[2] Azilsartan is a potent and highly selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting greater affinity and a slower dissociation rate from the receptor compared to other ARBs.[3][4] This unique binding characteristic may contribute to its robust and sustained antihypertensive effects.[3]
Mechanism of Action
Azilsartan selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone (B195564) secretion, and other pressor effects.[2] The blockade of the renin-angiotensin-aldosterone system (RAAS) leads to a reduction in blood pressure. Azilsartan demonstrates over 10,000-fold greater selectivity for the AT1 receptor compared to the AT2 receptor.[5]
Below is a diagram illustrating the mechanism of action of azilsartan within the Renin-Angiotensin-Aldosterone System.
Pharmacodynamics
Preclinical studies in various animal models have demonstrated the potent antihypertensive effects of azilsartan medoxomil. In spontaneously hypertensive rats (SHRs) and renal hypertensive dogs, oral administration of azilsartan medoxomil produced a dose-dependent reduction in blood pressure.[5][6]
Table 1: In Vitro and In Vivo Pharmacological Activity of Azilsartan
| Parameter | Species/System | Value | Reference |
| AT1 Receptor Binding Affinity (IC50) | Human AT1 Receptors | 0.62 - 2.6 nmol/L | [5][7] |
| Inhibition of Angiotensin II Pressor Effect (ID50) | Normotensive Rats | 0.12 mg/kg (p.o.) | [5][6][8] |
| Antihypertensive Effect (ED25) | Spontaneously Hypertensive Rats (SHRs) | 0.41 mg/kg | [6] |
Pharmacokinetics
The pharmacokinetic profile of azilsartan has been evaluated in several preclinical species. Following oral administration of azilsartan medoxomil, the prodrug is rapidly converted to the active azilsartan.
Table 2: Preclinical Pharmacokinetic Parameters of Azilsartan
| Parameter | Rat | Dog | Monkey | Reference |
| Half-life (t1/2) | ~11 hours | - | - | [2] |
| Renal Clearance | ~2.3 mL/min | - | - | [2] |
| Volume of Distribution (Vd) | ~16 L | - | - | [9] |
| Protein Binding | >99% (plasma proteins) | >99% (plasma proteins) | - | [9] |
Toxicology
A comprehensive toxicology program was conducted to evaluate the safety of azilsartan medoxomil, including single-dose and repeat-dose toxicity studies, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.
Acute and Chronic Toxicity
Azilsartan medoxomil exhibited low acute oral toxicity in rats and dogs.[9] Repeat-dose toxicity studies identified the kidney and adrenal glands as target organs, which is consistent with the pharmacological effects of AT1 receptor blockade.[5]
Table 3: Summary of Key Preclinical Toxicology Findings
| Study Type | Species | Doses | Key Findings | Reference |
| Acute Oral Toxicity | Rat, Dog | Up to 2000 mg/kg | Low acute toxicity, no severe clinical signs or mortality. | [5][9] |
| Acute Intravenous Toxicity | Rat | ≥ 40 mg/kg (male), 200 mg/kg (female) | Lethality observed at these doses. | [5] |
| Chronic Oral Toxicity (26 weeks) | Rat | Not specified | Hypertrophy of the juxtaglomerular cells. | [5] |
| Chronic Oral Toxicity (26 and 52 weeks) | Dog | Not specified | Hypertrophy of the juxtaglomerular cells. | [5] |
Genotoxicity and Carcinogenicity
Azilsartan medoxomil and its active metabolite, azilsartan, were evaluated in a battery of in vitro and in vivo genotoxicity assays. While positive for structural aberrations in the in vitro Chinese Hamster Lung Cytogenetic Assay, other assays were negative.[5] Long-term carcinogenicity studies in rats and mice showed no evidence of a carcinogenic effect.[5]
Reproductive and Developmental Toxicology
Reproductive toxicity studies indicated that azilsartan medoxomil was not teratogenic in pregnant rats or rabbits.[5] However, consistent with other drugs that act on the renin-angiotensin system, adverse effects on pup viability and development were observed when administered to pregnant and nursing rats at clinically relevant exposures.[5]
Experimental Protocols
The preclinical evaluation of azilsartan medoxomil followed established guidelines for the safety and efficacy testing of new pharmaceutical entities. A generalized workflow for such a preclinical assessment is depicted below.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity and selectivity of azilsartan for the AT1 receptor.
-
Method: A radioligand binding assay is performed using cell membrane preparations containing human AT1 receptors.[7] The ability of azilsartan to displace a radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]Angiotensin II) from the receptor is measured.[6][7] The concentration of azilsartan that inhibits 50% of the radioligand binding (IC50) is calculated.[5][7]
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To evaluate the dose-dependent antihypertensive effect of orally administered azilsartan medoxomil.
-
Animal Model: Male spontaneously hypertensive rats (SHRs) are commonly used as they develop hypertension that mimics human essential hypertension.[6][10]
-
Methodology:
-
SHRs are instrumented for blood pressure measurement, often using radiotelemetry for continuous monitoring or tail-cuff plethysmography.[11]
-
Animals are administered single or repeated oral doses of azilsartan medoxomil (e.g., 0.1 to 1 mg/kg) or vehicle.[5][6]
-
Systolic and diastolic blood pressure and heart rate are monitored for at least 24 hours post-dosing.[6]
-
The dose required to produce a 25% reduction in blood pressure (ED25) can be determined.[6]
-
Repeat-Dose Toxicology Studies
-
Objective: To assess the potential toxicity of azilsartan medoxomil after repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley or Wistar rats) and a non-rodent (e.g., Beagle dogs).[12][13]
-
Methodology:
-
Animals are administered daily oral doses of azilsartan medoxomil at multiple dose levels for a specified duration (e.g., 4, 13, 26, or 52 weeks).[14]
-
Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, and urinalysis.[15]
-
At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any target organs of toxicity.[15]
-
Conclusion
The preclinical data for azilsartan medoxomil demonstrate that it is a potent and selective AT1 receptor blocker with a robust and long-lasting antihypertensive effect in relevant animal models. The toxicological profile is well-characterized and consistent with the pharmacology of this drug class. These comprehensive preclinical studies provided the necessary foundation for the successful clinical development and approval of azilsartan medoxomil for the treatment of hypertension.
References
- 1. efda.gov.et [efda.gov.et]
- 2. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 3. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. altasciences.com [altasciences.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. edelweisspublications.com [edelweisspublications.com]
The Hydrolysis of Azilsartan Medoxomil: A Technical Guide to the Bioactivation of a Potent Angiotensin II Receptor Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) medoxomil, a potent orally administered angiotensin II receptor blocker (ARB), is a prodrug designed for enhanced absorption. Its therapeutic efficacy is entirely dependent on its rapid and efficient hydrolysis to the active metabolite, azilsartan. This technical guide provides an in-depth exploration of the enzymatic conversion of azilsartan medoxomil to azilsartan, focusing on the key enzymes, kinetics, and experimental methodologies used to characterize this critical bioactivation step. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the metabolic fate of this important antihypertensive agent.
Introduction
Azilsartan medoxomil is prescribed for the treatment of hypertension. As a prodrug, it is pharmacologically inactive until it undergoes hydrolysis in the gastrointestinal tract during absorption.[1][2][3] This conversion is so rapid and complete that the parent compound, azilsartan medoxomil, is not detectable in plasma following oral administration.[1] The active moiety, azilsartan, is a selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting a high affinity and slow dissociation, which contributes to its potent and long-lasting antihypertensive effects.[1] Understanding the hydrolysis process is crucial for optimizing drug delivery, predicting drug-drug interactions, and ensuring consistent therapeutic outcomes.
The Hydrolytic Conversion Pathway
The bioactivation of azilsartan medoxomil involves the cleavage of the medoxomil ester group to yield the active carboxylic acid, azilsartan. This enzymatic reaction is primarily carried out by esterases present in the intestine and liver.
Key Enzymes in Azilsartan Medoxomil Hydrolysis
Research has identified two primary enzymes responsible for the hydrolysis of azilsartan medoxomil:
-
Carboxymethylenebutenolidase (CMBL): Studies have shown that azilsartan medoxomil is a substrate for CMBL. The hydrolytic activity towards azilsartan medoxomil correlates well with that of olmesartan (B1677269) medoxomil, another ARB prodrug known to be activated by this enzyme.[4]
-
Carboxylesterase 1 (CES1): Recombinant human CES1 has demonstrated significant hydrolytic activity against azilsartan medoxomil.[4] CES1 is a high-capacity esterase predominantly found in the liver.[3]
While carboxylesterase 2 (CES2) is another major intestinal esterase, studies on similar medoxomil prodrugs suggest it has minimal involvement in their hydrolysis.[4] The involvement of multiple esterase pathways is thought to minimize the potential for drug-drug interactions.[5]
Site of Hydrolysis
The hydrolysis of azilsartan medoxomil occurs rapidly within the gastrointestinal tract during the absorption process.[1][2] The high expression of CMBL and other esterases in the intestine ensures efficient conversion of the prodrug before it reaches systemic circulation. Any remaining prodrug that is absorbed is likely hydrolyzed in the liver, where CES1 is abundant.
Quantitative Data
The following tables summarize the key pharmacokinetic parameters of azilsartan following oral administration of azilsartan medoxomil. Due to the rapid and complete conversion, pharmacokinetic data for azilsartan medoxomil itself in plasma is not available as it is undetectable.
Table 1: Pharmacokinetic Parameters of Azilsartan After Oral Administration of Azilsartan Medoxomil in Adults
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~60% | [1][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [1][6] |
| Elimination Half-Life (t½) | ~11 hours | [1][7] |
| Volume of Distribution (Vd) | ~16 L | [1][8] |
| Renal Clearance | ~2.3 mL/min | [1][7] |
| Protein Binding (mainly serum albumin) | >99% | [1] |
Table 2: Pharmacokinetic Parameters of Azilsartan in Different Age Groups After a Single Oral Dose of Azilsartan Medoxomil
| Age Group | Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·h/mL) | t½ (hr) | Reference(s) |
| Young Adults (18-45 years) | 60 mg | 1583 | 2.5 | 16346 | 11.8 | [9] |
| Elderly Adults (65-85 years) | 60 mg | 2174 | 3.0 | 22141 | 12.7 | [9] |
Experimental Protocols
This section outlines generalized protocols for key experiments used to study the hydrolysis of azilsartan medoxomil.
In Vitro Hydrolysis in Human Liver and Intestinal S9 Fractions
This assay is used to determine the rate of hydrolysis of azilsartan medoxomil in subcellular fractions containing a mixture of cytosolic and microsomal enzymes.
Objective: To quantify the conversion of azilsartan medoxomil to azilsartan in the presence of human liver or intestinal S9 fractions.
Materials:
-
Azilsartan medoxomil
-
Azilsartan (as a reference standard)
-
Human liver S9 fraction (commercially available)
-
Human intestinal S9 fraction (commercially available)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess subsequent metabolism)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent to stop the reaction
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of azilsartan medoxomil in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of azilsartan medoxomil by diluting the stock solution in the incubation buffer.
-
Prepare a stock solution of the internal standard.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the S9 fraction (e.g., at a final protein concentration of 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the azilsartan medoxomil working solution to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentrations of azilsartan medoxomil and the formed azilsartan using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of azilsartan formed over time.
-
Calculate the initial rate of formation of azilsartan.
-
If multiple substrate concentrations are tested, enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
-
Caco-2 Cell Permeability and Metabolism Assay
This assay is used to model the absorption and metabolism of azilsartan medoxomil across the intestinal epithelium.
Objective: To determine the apparent permeability (Papp) of azilsartan medoxomil across a Caco-2 cell monolayer and to assess its hydrolysis during transport.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Azilsartan medoxomil
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS system
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Prior to the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
To study apical to basolateral (A→B) transport (absorption), add the transport buffer containing azilsartan medoxomil to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To study basolateral to apical (B→A) transport (efflux), add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentrations of azilsartan medoxomil and azilsartan in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.
-
Quantify the amount of azilsartan formed in both the apical and basolateral chambers to assess the extent of hydrolysis during transport.
-
Visualizations
The following diagrams illustrate the hydrolysis pathway of azilsartan medoxomil and a typical experimental workflow for its analysis.
Figure 1: Hydrolysis of Azilsartan Medoxomil to Azilsartan.
Figure 2: Workflow for In Vitro Hydrolysis Assay.
Conclusion
The conversion of the prodrug azilsartan medoxomil to its active form, azilsartan, is a rapid and efficient process mediated primarily by carboxymethylenebutenolidase and carboxylesterase 1 in the gastrointestinal tract and liver. This hydrolysis is fundamental to the therapeutic action of the drug. The information and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and metabolism, facilitating a deeper understanding of the bioactivation of this important antihypertensive agent. Further research to precisely quantify the kinetic parameters of the involved enzymes would provide an even more complete picture of this critical metabolic step.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. efda.gov.et [efda.gov.et]
- 8. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 9. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway and Chemical Synthesis of Azilsartan Medoxomil
Introduction
Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[1][2] The synthesis of azilsartan medoxomil is a multi-step process that involves the construction of a complex benzimidazole (B57391) core, the formation of an oxadiazole ring, and a final esterification to attach the medoxomil pro-moiety. This guide provides a detailed overview of the common synthesis pathways, experimental protocols, and quantitative data associated with its chemical synthesis.
I. The Core Synthesis Pathway
The most common synthetic route to azilsartan medoxomil starts from a cyanobiphenyl benzimidazole intermediate. The key transformations include the conversion of the nitrile group to an amidoxime (B1450833), cyclization to form the 5-oxo-1,2,4-oxadiazole ring, hydrolysis of the ester protecting group to yield azilsartan, and finally, esterification with medoxomil alcohol to produce the final active pharmaceutical ingredient (API).[3][4]
A commercially viable process has been developed with a high overall yield and purity.[4] The key steps are outlined below:
-
Amidoxime Formation: The synthesis typically begins with a methyl or ethyl ester of 2-ethoxy-1-((2'-cyanobiphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. This starting material is reacted with hydroxylamine (B1172632) to convert the cyano group into an amidoxime.[3][4]
-
Oxadiazole Ring Formation: The newly formed amidoxime is then cyclized to form the characteristic 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This is often achieved by treatment with an activating agent like a dialkyl carbonate or an alkyl chloroformate, followed by thermal or base-initiated cyclization.[3][5]
-
Hydrolysis to Azilsartan: The resulting ester (e.g., methyl or ethyl ester of azilsartan) is hydrolyzed, typically using a base like sodium hydroxide (B78521), to yield the free carboxylic acid, azilsartan.[3][4]
-
Esterification to Azilsartan Medoxomil: In the final step, azilsartan is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol). This reaction is often facilitated by an activating agent such as p-toluenesulfonyl chloride (TsCl) to achieve good yields.[3][4]
Synthesis Pathway of Azilsartan Medoxomil
Caption: Overall synthesis pathway of Azilsartan Medoxomil.
II. Quantitative Data
The efficiency of the synthesis is critical for commercial viability. The following tables summarize the reported yields and purity for the key steps in the synthesis of azilsartan medoxomil.
Table 1: Yields of Key Intermediates and Final Product
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Amidoxime Formation | BEC Methyl Ester (3a) | Amidoxime (4a) | 75% | [3] |
| Oxadiazole Formation | Amidoxime Ethyl Ester (4b) | Azilsartan Ethyl Ester (6b) | 98% | [3] |
| Hydrolysis | Azilsartan Methyl Ester (6a) | Azilsartan (1) | Good | [3] |
| Esterification | Azilsartan (1) | Azilsartan Medoxomil (2) | Good | [3] |
| Overall Process | BEC Methyl Ester | Azilsartan Kamedoxomil | 36% | [4] |
Table 2: Purity of Key Intermediates and Final Product
| Compound | Purity (HPLC) | Reference |
| Amidoxime (4a) | 97.5% | [3] |
| Azilsartan Ethyl Ester (6b) | 97.7% | [3] |
| Azilsartan Kamedoxomil | >99.52% | [4] |
III. Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for key steps in the synthesis of azilsartan medoxomil.
1. Synthesis of Methyl 2-Ethoxy-1-((2′-(N′-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Amidoxime 4a) [3]
-
A mixture of methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (3a) (10 g, 2.4 mmol), dimethyl sulfoxide (B87167) (DMSO) (75 mL), and 50% aqueous hydroxylamine (5 mL) is stirred at 90 °C for 18 hours.
-
The reaction mixture is then poured into water (250 mL) and stirred for 30 minutes.
-
The insoluble portion is filtered off and washed with water.
-
After drying, the crude product is crystallized from 2-propanol to yield the pure amidoxime intermediate.
2. Synthesis of Ethyl 2-Ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Azilsartan Ethyl Ester 6b) [3]
-
The protocol follows the procedure for the synthesis of the methyl ester (6a) starting from the corresponding ethyl ester amidoxime (4b).
-
The amidoxime is treated with a phosgene (B1210022) equivalent, such as a dialkyl carbonate, to facilitate cyclization into the oxadiazole ring, providing a high yield of the product.
3. Synthesis of Azilsartan (1) [3]
-
A mixture of crude azilsartan methyl ester (6a) (200 g, 425 mmol) and aqueous sodium hydroxide (100 g in 2 L of water, 2.5 mol) is stirred at 50 °C for 3 hours.
-
The mixture is diluted with acetone (B3395972) (1 L) and acidified with acetic acid (about 150 mL) at 45 °C.
-
The mixture is then diluted with water (700 mL) and slowly cooled to 20 °C over 4 hours.
-
Stirring is continued for an additional hour at this temperature, after which the precipitated azilsartan is collected.
4. Synthesis of Azilsartan Medoxomil (2) [3][4]
-
Azilsartan (1) is reacted with medoxomil alcohol (8) in the presence of an activating agent.
-
A common procedure involves activating the carboxylic acid of azilsartan with tosyl chloride (TsCl) in the presence of a base.[4]
-
The quality of both azilsartan and medoxomil alcohol is crucial for this step to avoid the formation of impurities.[3]
Workflow for the Final Esterification Step
Caption: Experimental workflow for the esterification of Azilsartan.
IV. Impurity Control
Throughout the synthesis of azilsartan medoxomil, several potential impurities can form. For instance, during the final esterification step, if the azilsartan starting material contains residual alcohol from its purification, the corresponding ester of azilsartan can form as an impurity.[3] Similarly, residual methanol (B129727) in the medoxomil alcohol can lead to the formation of the azilsartan methyl ester.[3] The reaction of azilsartan with medoxomil chloride has been reported to produce low yields due to the formation of byproducts from N-alkylation on the oxadiazole ring.[4] Careful control of starting material quality and reaction conditions is therefore essential to minimize impurity formation and ensure the high purity of the final product.[3][6]
References
- 1. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
Azilsartan Medoxomil: A Technical Analysis of its Superior Receptor Binding Affinity and Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the receptor binding characteristics of azilsartan (B1666440), the active metabolite of the angiotensin II receptor blocker (ARB) azilsartan medoxomil. Targeted at researchers, scientists, and professionals in drug development, this document details the quantitative binding affinity and exceptional selectivity of azilsartan for the angiotensin II type 1 (AT₁) receptor, supported by comprehensive experimental protocols and pathway visualizations.
Introduction: The Significance of High Affinity and Selectivity in ARBs
Azilsartan medoxomil is an eighth-generation angiotensin II receptor blocker designed for the treatment of hypertension.[1][2] Its therapeutic efficacy is derived from the potent and selective blockade of the AT₁ receptor by its active metabolite, azilsartan.[3] The renin-angiotensin-aldosterone system (RAAS) plays a critical role in blood pressure regulation, with angiotensin II being a principal pressor agent that exerts its effects primarily through the AT₁ receptor.[4] These effects include vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[5] Azilsartan's ability to selectively block this receptor with high affinity and slow dissociation is fundamental to its potent and long-lasting antihypertensive effects.[6][7] High selectivity for the AT₁ receptor over the AT₂ receptor is crucial, as the AT₂ receptor is thought to mediate opposing effects, including vasodilation and anti-proliferative actions.[2][5]
Quantitative Analysis of Receptor Binding Affinity
The potency of an ARB is fundamentally determined by its binding affinity for the AT₁ receptor, commonly quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity. Azilsartan demonstrates a superior binding affinity to the human AT₁ receptor compared to other widely used ARBs.
A key distinguishing feature of azilsartan is its slow dissociation from the AT₁ receptor.[8] Standard competitive binding assays measure affinity at equilibrium. However, assays performed after a "washout" period, which removes unbound drug, reveal the persistence of receptor blockade. Azilsartan's inhibitory effect is remarkably persistent after washout, underscoring its tight binding and prolonged duration of action.[6]
Table 1: Comparative Binding Affinity (IC₅₀) of ARBs for the Human AT₁ Receptor
| Compound | Standard Assay IC₅₀ (nM) | Post-Washout Assay IC₅₀ (nM) |
|---|---|---|
| Azilsartan | 2.6 | 7.4 |
| Olmesartan | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Irbesartan | 15.8 | >10,000 |
| Valsartan | 44.9 | >10,000 |
Data sourced from a radioligand binding study investigating the antagonistic properties of various ARBs.[6]
Unparalleled Receptor Selectivity Profile
The clinical safety and efficacy of an ARB are not only dependent on its affinity for the AT₁ receptor but also on its selectivity against the AT₂ receptor. Azilsartan exhibits an exceptionally high degree of selectivity.
Table 2: Receptor Selectivity of Azilsartan
| Receptor Subtype | Binding Affinity | Selectivity Ratio (AT₂/AT₁) |
|---|---|---|
| Angiotensin II Type 1 (AT₁) | High (IC₅₀ = 2.6 nM) | >10,000-fold |
| Angiotensin II Type 2 (AT₂) | Very Low |
Azilsartan demonstrates a more than 10,000-fold greater affinity for the AT₁ receptor compared to the AT₂ receptor, minimizing off-target effects.[4]
This high selectivity ensures that the therapeutic action is precisely targeted to blocking the pressor effects of angiotensin II, while avoiding unintended interactions with the AT₂ receptor.
Experimental Protocols: Determining Binding Affinity
The quantitative data presented were derived from in vitro radioligand binding assays. The following is a detailed methodology representative of such experiments.[5][9]
Objective
To determine the inhibitory concentration (IC₅₀) of test compounds (e.g., azilsartan) on the binding of a radiolabeled ligand to the human AT₁ receptor.
Materials
-
Receptor Source: Cell membrane preparations from cells overexpressing the human AT₁ receptor.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Azilsartan, olmesartan, valsartan, etc., dissolved in appropriate solvent.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Detection: Gamma scintillation counter.
Experimental Workflow
Data Analysis
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled angiotensin II) from total binding. Data are fitted using non-linear regression analysis.
Functional Consequences: AT₁ Receptor Signaling Blockade
The binding of angiotensin II to the AT₁ receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway.[10] This cascade leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) from phospholipase C (PLC) activation. IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction and cell growth.
Azilsartan, by acting as a potent antagonist, effectively blocks the initial step of this cascade—the binding of angiotensin II to the AT₁ receptor—thereby preventing these downstream effects. Some studies also suggest azilsartan has inverse agonist properties, meaning it can reduce the basal activity of the receptor even in the absence of angiotensin II.[6]
References
- 1. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 10. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Azilsartan Medoxomil: A Technical Guide
This technical guide provides an in-depth overview of the in vitro cellular effects of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB). Beyond its well-established role in blood pressure regulation, azilsartan exhibits a range of pleiotropic effects at the cellular level. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the molecular and cellular actions of this compound, supported by experimental data and methodologies from various studies.
Anti-Proliferative Effects
Azilsartan has been shown to inhibit the proliferation of various cell types, an effect that is not solely dependent on its AT1 receptor blockade.
1.1. Data on Anti-Proliferative Effects
| Cell Type | Azilsartan Concentration | Effect | Reference |
| Aortic Endothelial Cells | 1 µmol/L | Inhibition of cell proliferation | [1][2] |
| Vascular Smooth Muscle Cells | Not specified | Blocked angiotensin II-induced activation of mitogen-activated protein kinase | [1][2] |
| Hepatocellular Carcinoma (HepG2) | Various | Reduction in cell viability, induction of apoptosis | [3] |
| Breast Cancer (MCF-7, MDA-MB-231) | Various | Decreased cancer cell survival, induced apoptosis and cell cycle arrest | [4] |
1.2. Experimental Protocols
-
Cell Proliferation Assay (Aortic Endothelial Cells):
-
Cell Line: Aortic Endothelial Cells.
-
Treatment: Cells were treated with azilsartan at concentrations as low as 1 µmol/l. For comparison, valsartan (B143634) was used at concentrations below 10 µmol/l.[1][2]
-
Assay: The specific proliferation assay method (e.g., MTT, BrdU) is not detailed in the provided search results, but a standard cell counting or viability assay would be employed.
-
-
Cytotoxicity Assay (HepG2 Cells):
-
Cell Line: HepG2 (hepatocellular carcinoma).
-
Treatment: Cells were treated with different concentrations of azilsartan.
-
Assay: Cytotoxicity was determined after 24, 48, and 72 hours using the MTT assay.[3]
-
-
Cell Viability and Apoptosis Assays (Breast Cancer Cells):
-
Cell Lines: MCF-7 and MDA-MB-231.
-
Treatment: Cells were treated with azilsartan.
-
Assays: Cell viability, cell cycle analysis, apoptosis assays, colony formation, and cell migration assays were performed.[4]
-
1.3. Signaling Pathway: Inhibition of Cancer Cell Growth
The following diagram illustrates the proposed mechanism by which azilsartan inhibits the growth of breast cancer cells.
Effects on Adipogenesis and PPARγ
Azilsartan has been observed to influence adipocyte differentiation and the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs).
2.1. Data on Adipogenesis and Gene Expression
| Cell Type | Azilsartan Concentration | Effect | Reference |
| 3T3-L1 Preadipocytes | Not specified | Enhanced adipogenesis; Greater effect than valsartan on expression of PPARα, PPARδ, leptin, adipsin, and adiponectin | [1][2] |
| 3T3-L1 Adipocytes | Not specified | No effect on PPARγ gene expression, but increased mRNA of some downstream targets; ~10% increase in mitochondrial reactive oxygen species | [5] |
2.2. Experimental Protocols
-
Adipocyte Differentiation and Gene Expression Analysis:
-
PPARγ Gene Expression and Oxidative Stress in Adipocytes:
-
Cell Line: 3T3-L1 adipocytes.
-
Treatment: Differentiated adipocytes were treated with azilsartan.
-
Assays: PPARγ gene expression was measured by qRT-PCR. Protein levels were assessed by semi-quantitative immunoblots. Mitochondrial reactive oxygen species were quantified.[5]
-
2.3. Logical Relationship: Azilsartan and PPARγ Signaling
The following diagram illustrates the observed effects of azilsartan on the PPARγ signaling pathway in adipocytes.
Endothelial Function and Anti-Inflammatory Effects
Azilsartan demonstrates protective effects on endothelial cells, mitigating dysfunction induced by oxidative stress and inflammation.
3.1. Data on Endothelial Function and Inflammation
| Cell Type | Treatment Condition | Azilsartan Concentration | Effect | Reference |
| HUVECs | ox-LDL (100 µg/mL) | 3, 6 µM | Suppressed elevated LOX-1, MCP-1, and CXCL-1 expression; Reversed downregulated eNOS and NO production; Reversed increased endothelial permeability and decreased occludin expression | [6] |
| bEnd.3 brain endothelial cells | High glucose (25 mM) | Not specified | Alleviated high glucose-induced endothelial monolayer permeability by increasing occludin | [7] |
| Macrophages | LPS | 0.01, 0.1, 1, 10 µM | Restrained LPS-triggered TNF-α mRNA and protein expression | [8] |
3.2. Experimental Protocols
-
Ox-LDL-Induced Endothelial Dysfunction Model:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Induction of Dysfunction: Cells were stimulated with oxidized low-density lipoprotein (ox-LDL) at 100 µg/mL.
-
Treatment: HUVECs were treated with azilsartan (3 and 6 µM) for 24 hours in the presence or absence of ox-LDL.
-
Assays: Gene and protein expression of LOX-1, eNOS, occludin, KLF2, MCP-1, and CXCL1 were measured by qRT-PCR and Western blot. Nitric oxide (NO) production was determined using a DAF-FM DA staining assay. Endothelial monolayer permeability was assessed using a FITC-dextran permeation assay.[6]
-
-
LPS-Induced Inflammation in Macrophages:
-
Cell Type: Macrophages.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with azilsartan at concentrations of 0, 0.01, 0.1, 1, and 10 µM.
-
Assays: TNF-α mRNA and protein expression were evaluated.[8]
-
3.3. Signaling Pathway: Amelioration of Endothelial Dysfunction
This diagram shows how azilsartan may protect against ox-LDL-induced endothelial damage.
Summary and Conclusion
The in vitro studies on azilsartan medoxomil reveal a complex and multifaceted cellular activity profile that extends beyond its primary function as an angiotensin II receptor antagonist. The compound exhibits significant anti-proliferative effects in vascular and cancer cells, influences adipocyte differentiation and gene expression potentially through PPAR-related pathways, and demonstrates protective effects on the endothelium by mitigating inflammation and oxidative stress. These findings suggest that azilsartan may have therapeutic potential in a broader range of cardiometabolic and oncologic diseases. Further research is warranted to fully elucidate the underlying molecular mechanisms and to translate these in vitro findings into clinical applications. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.
References
- 1. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker | Semantic Scholar [semanticscholar.org]
- 2. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel angiotensin receptor blocker, azilsartan induces oxidative stress and NFkB-mediated apoptosis in hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kB/IL-6/JAK2/STAT3 Pathway and Epithelial-Mesenchymal Transition in Breast Cancer Cells by Azilsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of azilsartan on PPAR gamma gene expression and oxidative stress in 3T3 L1 cells | ScholarWorks [scholarworks.calstate.edu]
- 6. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azilsartan inhibits inflammation-triggered bone resorption and osteoclastogenesis in vivo via suppression of TNF-α expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Azilsartan Medoxomil: A Technical Overview
Introduction
Azilsartan (B1666440) medoxomil, marketed as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1][2] Developed by Takeda Pharmaceutical Company, it is the eighth ARB to receive regulatory approval, gaining FDA clearance in February 2011.[1][2] This technical guide provides an in-depth exploration of the discovery and development history of azilsartan medoxomil, detailing its mechanism of action, synthesis, and the preclinical and clinical studies that established its safety and efficacy.
Mechanism of Action: Selective AT1 Receptor Blockade
Azilsartan medoxomil is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, azilsartan.[1][3] Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][4] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[3][5] Azilsartan exhibits a high affinity for the AT1 receptor, with more than a 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor.[1] Notably, azilsartan dissociates from the AT1 receptor at a slower rate than other ARBs, which contributes to its prolonged duration of action.[1]
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by azilsartan.
Synthesis of Azilsartan Medoxomil
The chemical synthesis of azilsartan medoxomil is a multi-step process. While several variations exist, a common pathway involves the initial synthesis of the core azilsartan molecule followed by esterification to yield the medoxomil prodrug.[6][7][8]
Synthetic Workflow
The following diagram outlines a representative synthetic pathway for azilsartan medoxomil.
Preclinical Development
Binding Affinity and Potency
Preclinical studies were crucial in characterizing the pharmacological profile of azilsartan. Radioligand binding assays were employed to determine its affinity for the AT1 receptor.
Experimental Protocol: AT1 Receptor Binding Assay (Representative)
A representative protocol for a radioligand binding assay to determine the affinity of azilsartan for the human AT1 receptor is as follows:
-
Membrane Preparation: Membranes from cells expressing the human AT1 receptor are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., 125I-[Sar1, Ile8] Ang II) and varying concentrations of the test compound (azilsartan).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Preclinical Pharmacodynamic Data
| Parameter | Value | Reference |
| IC50 (AT1 Receptor) | 0.62 nM | [9] |
| pKi (AT1 Receptor) | 8.51 | [10] |
Clinical Development
The clinical development program for azilsartan medoxomil encompassed multiple Phase 3 trials involving over 5,900 patients with hypertension.[11] These studies evaluated the efficacy and safety of azilsartan medoxomil as both monotherapy and in combination with other antihypertensive agents.
Pivotal Clinical Trials
Several large-scale, randomized, double-blind clinical trials demonstrated the superior efficacy of azilsartan medoxomil in lowering blood pressure compared to other ARBs and an ACE inhibitor.
Clinical Trial Design: NCT00696241 (Representative)
The following diagram illustrates the design of a representative Phase 3 clinical trial (NCT00696241) that compared azilsartan medoxomil with olmesartan (B1677269) and placebo.[12][13]
Clinical Efficacy: Blood Pressure Reduction
The following table summarizes the mean change from baseline in 24-hour ambulatory systolic blood pressure (SBP) and clinic SBP from key comparative studies.
| Treatment | Dose | Mean Change in 24-hour SBP (mmHg) | Mean Change in Clinic SBP (mmHg) | Comparator | Reference |
| Azilsartan medoxomil | 80 mg | -14.3 | -21.2 | Placebo | [14] |
| Olmesartan | 40 mg | -11.7 | - | Placebo | [14] |
| Valsartan | 320 mg | -10.0 | - | Placebo | [14] |
| Azilsartan medoxomil | 40 mg | - | -20.6 | Ramipril 10 mg | [6] |
| Azilsartan medoxomil | 80 mg | - | -21.2 | Ramipril 10 mg | [6] |
| Ramipril | 10 mg | - | -12.2 | - | [6] |
Pharmacokinetics in Humans
Azilsartan medoxomil is rapidly hydrolyzed to azilsartan, with the prodrug being undetectable in plasma after oral administration.[1] The absolute bioavailability of azilsartan is approximately 60%.[1]
Pharmacokinetic Parameters of Azilsartan and its Metabolites
| Parameter | Azilsartan | Metabolite M-I | Metabolite M-II | Reference |
| Tmax (hours) | 1.5 - 3 | 3.0 - 6.0 | - | [1][11] |
| Half-life (hours) | ~11 | 5.4 - 5.9 | - | [1][11] |
| Protein Binding | >99% | - | - | [1] |
| Metabolism | CYP2C9 (major), CYP2C8, CYP2B6 | Decarboxylation | O-dealkylation | [1] |
| Excretion | ~55% feces, ~42% urine (15% as unchanged azilsartan) | - | - | [1] |
Pharmacodynamics in Humans
Clinical studies have demonstrated that azilsartan medoxomil leads to predictable changes in the RAAS.
Effects on RAAS Components
| Parameter | Effect | Reference |
| Plasma Renin Activity | Increased | [1] |
| Angiotensin I Concentration | Increased | [1] |
| Angiotensin II Concentration | Increased | [1] |
| Aldosterone Concentration | Decreased | [1] |
A single 32 mg dose of azilsartan was shown to inhibit the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak plasma concentrations and by about 60% at 24 hours post-administration.[1]
Conclusion
The discovery and development of azilsartan medoxomil represent a significant advancement in the therapeutic armamentarium for hypertension. Through a comprehensive program of preclinical and clinical research, it has been established as a potent and selective AT1 receptor blocker with a favorable pharmacokinetic and pharmacodynamic profile. Its demonstrated efficacy in lowering blood pressure, often superior to older agents in its class, provides a valuable treatment option for clinicians and patients in the management of this prevalent cardiovascular risk factor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 4. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 5. Changeover Trial of Azilsartan and Olmesartan Comparing Effects on the Renin-Angiotensin-Aldosterone System in Patients with Essential Hypertension after Cardiac Surgery (CHAOS Study) [jstage.jst.go.jp]
- 6. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 7. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov:443]
- 13. meddatax.com [meddatax.com]
- 14. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Azilsartan in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan (B1666440) is a potent angiotensin II receptor blocker (ARB) utilized for the treatment of hypertension.[1] Azilsartan medoxomil, its prodrug, is rapidly and completely hydrolyzed to the active moiety, azilsartan, in the gastrointestinal tract during absorption.[2][3][4] Accurate and reliable quantification of azilsartan in biological matrices like plasma is crucial for pharmacokinetic (PK), bioavailability, and therapeutic drug monitoring studies.[1][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and throughput.[1]
This application note details a validated LC-MS/MS method for the determination of azilsartan in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample preparation and utilizes a stable isotope-labeled internal standard (IS), Azilsartan-d4, to ensure accuracy and precision by correcting for matrix effects and procedural variability.[1][6] The method is suitable for high-throughput analysis in clinical and preclinical studies.
Principle
The method involves the extraction of azilsartan and its deuterated internal standard (Azilsartan-d4) from human plasma via protein precipitation with acetonitrile (B52724).[1][5] Following centrifugation, the supernatant is injected into a reverse-phase LC system for chromatographic separation. The analytes are then detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Standards: Azilsartan (analytical grade), Azilsartan-d4 (internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Plasma: Drug-free human plasma, stored at -80°C.
Instrumentation
-
LC System: A system equipped with a binary pump, degasser, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][6]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Azilsartan and Azilsartan-d4 in methanol to obtain individual stock solutions of 1 mg/mL.[1]
-
Working Calibration Standards (CC): Prepare serial dilutions of the Azilsartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations (e.g., ranging from 1 to 4000 ng/mL).[1][2]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Azilsartan-d4 stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 3000 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (or standard/QC solution) into the appropriately labeled tube.
-
Add 25 µL of the Azilsartan-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.[1]
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1][7]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[1][7]
An alternative Solid-Phase Extraction (SPE) protocol can be employed for cleaner extracts if significant matrix effects are observed.[3][6][7]
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile[7] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, and re-equilibrate. |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 µL[7] |
Table 2: Mass Spectrometry Conditions
| Parameter | Azilsartan | Azilsartan-d4 (IS) |
| Ionization Mode | ESI Positive[3][7] | ESI Positive[7] |
| Precursor Ion (Q1) | m/z 457.9 | m/z 462.0 (theoretical)[7] |
| Product Ion (Q3) | m/z 279.1 | m/z 283.2 (theoretical)[7] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1][5][6] | Multiple Reaction Monitoring (MRM) |
| Collision Energy (CE) | ~25-35 eV (Instrument dependent)[7] | ~25-35 eV (Instrument dependent)[7] |
| Spray Voltage | Optimized for instrument | Optimized for instrument |
| Source Temperature | Optimized for instrument | Optimized for instrument |
Note: All MS parameters, especially Collision Energy, require optimization on the specific instrument being used.
Method Validation Summary
The described method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics based on published data.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1.0 - 4000 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2][3] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low (LQC) | 3.0 | < 12%[5][8] | 90 - 110%[5][8] | < 12%[5][8] | 90 - 110%[5][8] |
| Medium (MQC) | 300 | < 12%[5][8] | 90 - 110%[5][8] | < 12%[5][8] | 90 - 110%[5][8] |
| High (HQC) | 3000 | < 12%[5][8] | 90 - 110%[5][8] | < 12%[5][8] | 90 - 110%[5][8] |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | 80 - 97%[2][5][8] |
| Matrix Effect | Minimal and compensated by the stable isotope-labeled IS |
Visualized Workflows
Caption: Experimental workflow for azilsartan quantification in plasma.
Caption: Logic of internal standard-based quantification.
The LC-MS/MS method described provides a robust, sensitive, and reliable solution for the quantification of azilsartan in human plasma. The simple protein precipitation sample preparation allows for high throughput, making it well-suited for supporting large-scale pharmacokinetic and clinical studies of azilsartan.[1] The use of a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the results by compensating for potential variations during sample processing and analysis.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Analysis of Azilsartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of azilsartan (B1666440) medoxomil in bulk and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control. Chromatographic separation was achieved on a C18 column using an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (B52724) (60:40 v/v) at a flow rate of 1.0 mL/min, with detection at 248 nm. The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the method's stability-indicating capability by successfully separating the active pharmaceutical ingredient (API) from its degradation products.
1. Introduction
Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3] Given its therapeutic importance, a reliable and robust analytical method is essential for the quality control of azilsartan medoxomil in both bulk drug substance and finished pharmaceutical products. Azilsartan medoxomil is practically insoluble in water and is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating low solubility and low permeability.[4][5] It is also unstable in aqueous solutions at neutral and acidic pH but shows relative stability in the pH range of 3 to 5.[5] This application note presents a comprehensive protocol for a stability-indicating HPLC-UV method developed and validated for its analysis.
2. Experimental Protocols
2.1. Instrumentation and Reagents
-
Instrumentation: A High-Performance Liquid Chromatograph (e.g., Agilent 1220 Infinity II) equipped with an isocratic pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector was used.[6][7] Data acquisition and processing were performed using chromatography software (e.g., Empower 2, OpenLab EZChrom).[6][7]
-
Chemicals and Reagents: HPLC grade acetonitrile and methanol (B129727) were procured.[8] Analytical reagent grade potassium dihydrogen phosphate and orthophosphoric acid were used to prepare the buffer.[7] Water was of HPLC grade. Azilsartan medoxomil reference standard (purity >99%) was used.[8]
2.2. Protocol 1: Chromatographic Conditions The analysis was performed using the optimized conditions summarized in the table below. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6][7]
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 60% Potassium Dihydrogen Phosphate Buffer (pH 4.0, adjusted with orthophosphoric acid) : 40% Acetonitrile[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 248 nm[7][8][9] |
| Injection Volume | 20 µL[4][10] |
| Column Temperature | Ambient or 30 °C[11] |
| Run Time | Approximately 10 minutes |
2.3. Protocol 2: Preparation of Solutions
-
Diluent Preparation: The mobile phase (Buffer:Acetonitrile 60:40 v/v) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of azilsartan medoxomil reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve completely, and then make up the volume to the mark with methanol.[2][8]
-
Working Standard Solution (40 µg/mL): From the standard stock solution, pipette 4 mL into a 100 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Preparation (from 40 mg Tablets):
-
Weigh and finely powder 20 tablets.[7]
-
Accurately weigh a quantity of the powder equivalent to 40 mg of azilsartan medoxomil and transfer it to a 100 mL volumetric flask.[7]
-
Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug.[8]
-
Make up the volume to the mark with methanol. This gives a concentration of 400 µg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter.[7][12]
-
Transfer 10.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 40 µg/mL.[7]
-
3. Method Development and Validation
The method development process involves optimizing chromatographic parameters to achieve a symmetric peak shape, adequate retention, and good resolution from any impurities or degradants. The subsequent validation is performed as per ICH Q2(R1) guidelines.
Caption: Logical workflow for HPLC method development and validation.
3.1. Protocol 3: Method Validation Procedures
-
System Suitability: Inject the working standard solution (40 µg/mL) six times. The acceptance criteria are: %RSD of the peak area should be not more than 2.0%, the theoretical plate count should be more than 2000, and the tailing factor should be not more than 2.0.[4][9]
-
Specificity (Forced Degradation): Subject the sample solution to various stress conditions to assess the stability-indicating nature of the method.[6][12]
-
Acid Degradation: Add 1 mL of 0.1 N HCl to 1 mL of stock solution, sonicate at 60°C for 30 minutes, then neutralize with 0.1 N NaOH and dilute.[4]
-
Alkaline Degradation: Add 1 mL of 0.1 N NaOH to 1 mL of stock solution, sonicate at 60°C for 30 minutes, then neutralize with 0.1 N HCl and dilute.[4]
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours, then dilute.
-
Thermal Degradation: Expose the solid drug powder in an oven at 105°C for 48 hours, then prepare the sample solution.[12]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a UV chamber for 48 hours, then dilute for analysis.[4]
-
-
Linearity: Prepare a series of solutions from the stock solution in the concentration range of 10-60 µg/mL.[7] Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into a placebo or sample solution at three concentration levels (e.g., 80%, 100%, 120%).[9] Calculate the percentage recovery for each level.
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio method, typically 3:1 for LOD and 10:1 for LOQ.[9][10]
-
Robustness: Intentionally vary the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and organic phase composition (±2%).[4][9] Evaluate the impact on system suitability parameters.
Caption: Conversion of azilsartan medoxomil to its active form.
4. Results and Data Summary
The following tables summarize the expected results from the method validation, compiled from established literature.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Retention Time (min) | - | ~3.8[7] |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000[6] |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
Table 3: Linearity Study
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 60 µg/mL[7] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997[8] |
Table 4: Accuracy (% Recovery) Study
| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 32 | 31.8 | 99.38% |
| 100% | 40 | 40.1 | 100.25% |
| 120% | 48 | 48.4 | 100.83% |
Typical recovery ranges from 99.50% to 101.20%.[9]
Table 5: Precision Study (% RSD)
| Precision Type | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |
|---|---|---|---|
| Intra-day (Repeatability) | 40 | 0.31%[8] | ≤ 2.0% |
| Inter-day (Intermediate) | 40 | 0.22%[8] | ≤ 2.0% |
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.0189[12] |
| Limit of Quantitation (LOQ) | 0.0305[12] |
Table 7: Robustness Study
| Parameter Varied | Variation | % RSD of Results |
|---|---|---|
| Flow Rate | 0.9 & 1.1 mL/min | < 2.0% |
| Mobile Phase pH | 3.8 & 4.2 | < 2.0% |
| Acetonitrile % | 38% & 42% | < 2.0% |
The low %RSD indicates the method is robust.[8]
Table 8: Summary of Forced Degradation Studies
| Stress Condition | Time | % Degradation | Observations |
|---|---|---|---|
| Acid (0.1 N HCl) | 30 min | ~10-15% | Degradation peak well-resolved from the main peak. |
| Alkali (0.1 N NaOH) | 30 min | ~12-18% | Major degradation observed, peak purity of analyte maintained. |
| Oxidative (30% H₂O₂) | 24 hrs | ~8-12% | Analyte peak is spectrally pure. |
| Thermal (105 °C) | 48 hrs | ~15-20% | Significant degradation, indicating susceptibility to heat.[8] |
| Photolytic (UV light) | 48 hrs | ~15-20% | Significant degradation, indicating light sensitivity.[8] |
The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantitative determination of azilsartan medoxomil. The method has been successfully validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. The forced degradation studies confirm its stability-indicating nature, making it a valuable tool for routine quality control analysis and stability studies of azilsartan medoxomil in pharmaceutical formulations.
References
- 1. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijper.org [ijper.org]
- 7. rjptonline.org [rjptonline.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
Unveiling the Antihypertensive Potential of Azilsartan: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for utilizing various animal models to investigate the antihypertensive effects of azilsartan (B1666440). The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this potent angiotensin II receptor blocker (ARB).
Introduction
Azilsartan is a selective AT1 subtype angiotensin II receptor antagonist used in the management of hypertension.[1][2] Its primary mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction and aldosterone (B195564) secretion, which leads to a reduction in blood pressure.[1][2][3] Preclinical studies in various animal models of hypertension have been instrumental in elucidating its therapeutic potential and unique pharmacological profile. This document outlines the key animal models and experimental protocols for assessing the antihypertensive effects of azilsartan.
Animal Models for Antihypertensive Studies
Several well-established animal models are employed to study hypertension and the effects of antihypertensive drugs like azilsartan. The choice of model often depends on the specific research question, whether it pertains to genetic, diet-induced, or surgically-induced hypertension.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. These rats develop hypertension without any external intervention, closely mimicking human primary hypertension.
Spontaneously Hypertensive Obese Rat (SHROB) / Koletsky Rat
The SHROB or Koletsky rat is a model that exhibits both hypertension and metabolic syndrome characteristics, such as obesity and insulin (B600854) resistance.[4][5] This model is particularly useful for investigating the effects of antihypertensive agents in the context of metabolic comorbidities.[4][5]
Angiotensin II-Induced Hypertensive Rat
This model involves the continuous infusion of angiotensin II to induce hypertension.[6][7] It is a valuable tool for studying drugs that specifically target the renin-angiotensin system (RAS), such as azilsartan.
Isoproterenol-Induced Myocardial Injury Model
While primarily a model for myocardial infarction, isoproterenol (B85558) administration in rats can also be used to study the cardioprotective effects of drugs in the context of cardiac stress, which is often associated with hypertension.[2][3][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the antihypertensive effects of azilsartan in various animal models as reported in the scientific literature.
Table 1: Antihypertensive Efficacy of Azilsartan in Spontaneously Hypertensive Rats (SHR) and Variants
| Animal Model | Azilsartan Medoxomil Dose | Treatment Duration | Baseline Systolic Blood Pressure (mmHg) | Post-Treatment Systolic Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 0.1 - 1 mg/kg/day (oral) | 24 hours | Not specified | Significant reduction at all doses | [9] |
| Spontaneously Hypertensive Obese Rat (SHROB) | 10 mg/kg/day (oral) | 56 days | 148 ± 4 | Not specified (prevented elevation) | [10] |
| Obese Koletsky Rat (SHR background) | 2 mg/kg/day (oral gavage) | 3 weeks | Not specified | Lowered blood pressure | [5] |
| Zucker Diabetic Fatty (ZDF) Rat | Not specified | 8 weeks | 181 ± 6 | 116 ± 7 | [11] |
Table 2: Antihypertensive Efficacy of Azilsartan in Induced Hypertension Models
| Animal Model | Azilsartan Medoxomil Dose | Treatment Duration | Key Findings | Reference |
| Angiotensin II-Infused Rat | 1 mg/kg/day | 8 weeks | Completely prevented Ang II-induced blood pressure increases. | [6] |
| Isoproterenol-Induced Myocardial Injury (Diabetic Rats) | 1, 5, and 10 mg/kg (oral) | 14 days | Pre-treatment had a protective effect on the myocardium. | [2][8] |
Experimental Protocols
Protocol 1: Evaluation of Azilsartan in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent antihypertensive effect of azilsartan in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Azilsartan medoxomil.
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Train the rats for blood pressure measurement using the tail-cuff method for 3-5 consecutive days to obtain stable baseline readings. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.
-
Grouping: Randomly divide the animals into vehicle control and azilsartan treatment groups (e.g., 0.1, 0.3, and 1 mg/kg/day).
-
Drug Administration: Administer azilsartan medoxomil or vehicle orally via gavage once daily for the specified duration (e.g., 2 weeks).[9]
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., 2, 4, 8, and 24 hours) after the first dose to assess the acute effect and then daily or weekly to evaluate the chronic effect.
-
Data Analysis: Analyze the change in blood pressure from baseline for each group. Compare the blood pressure reduction between the different dose groups and the vehicle control.
Protocol 2: Induction of Hypertension with Angiotensin II and Azilsartan Treatment
Objective: To assess the efficacy of azilsartan in a model of renin-angiotensin system-dependent hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Angiotensin II.
-
Osmotic minipumps for continuous infusion.
-
Azilsartan medoxomil.
-
Surgical instruments for pump implantation.
-
Anesthesia (e.g., isoflurane).
-
Telemetry system or tail-cuff for blood pressure measurement.
Procedure:
-
Animal Preparation and Baseline Measurement: Acclimate and train the rats for blood pressure measurement as described in Protocol 1.
-
Osmotic Pump Implantation:
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the back.
-
Implant an osmotic minipump filled with angiotensin II (e.g., at a dose of 350 ng/kg/min) or saline (for the control group).[7]
-
Suture the incision and allow the animal to recover.
-
-
Treatment:
-
Divide the angiotensin II-infused rats into two groups: one receiving vehicle and the other receiving azilsartan medoxomil (e.g., 1 mg/kg/day, orally).[6]
-
Start the treatment concurrently with the angiotensin II infusion or after hypertension is established.
-
-
Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or at regular intervals using the tail-cuff method for the duration of the study (e.g., 8 weeks).[6]
-
Data Analysis: Compare the blood pressure profiles of the control, angiotensin II + vehicle, and angiotensin II + azilsartan groups.
Visualizations
Signaling Pathway of Azilsartan's Action
Caption: Mechanism of action of Azilsartan in the Renin-Angiotensin System.
Experimental Workflow for Angiotensin II-Induced Hypertension Model
Caption: Workflow for studying Azilsartan in Angiotensin II-induced hypertensive rats.
References
- 1. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Azilsartan treatment improves insulin sensitivity in obese spontaneously hypertensive Koletsky rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil Ameliorates Insulin Resistance Induced by Chronic Angiotensin II Treatment in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Azilsartan improves glycemic status and reduces kidney damage in zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Screening Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II, a key effector peptide of the Renin-Angiotensin System (RAS), plays a crucial role in blood pressure regulation and cardiovascular homeostasis.[1][2] Its effects are primarily mediated through the Angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor (GPCR).[1][3][4] Antagonists of this receptor, known as Angiotensin II Receptor Blockers (ARBs), are a cornerstone in the treatment of hypertension and other cardiovascular diseases. The discovery and development of novel ARBs rely on robust and efficient screening assays. This document provides an overview and detailed protocols for key cell-based assays used to identify and characterize AT1R antagonists.
The AT1R is coupled to multiple intracellular signaling pathways. Canonically, its activation by angiotensin II stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6] Beyond this classical pathway, the AT1R can also signal through G protein-independent pathways involving β-arrestin, transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), and activate the JAK/STAT and MAPK/ERK pathways.[1][7][8][9][10][11][12][13][14][15][16][17] This complex signaling network offers multiple avenues for assay development.
Angiotensin II Receptor Type 1 (AT1R) Signaling Pathways
The following diagram illustrates the major signaling cascades initiated by the activation of the AT1R. Understanding these pathways is critical for designing and interpreting data from cell-based screening assays.
Caption: Angiotensin II Receptor Type 1 Signaling Pathways.
Key Cell-Based Assays for Screening ARBs
Several cell-based assay formats are available for screening and characterizing ARBs. The choice of assay depends on the screening goals, required throughput, and available instrumentation.
Calcium Mobilization Assays
Principle: This assay directly measures the functional consequence of AT1R activation through the Gq pathway, which is an increase in intracellular calcium concentration.[18] Cells expressing AT1R are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with angiotensin II, the binding of calcium to the dye results in a detectable increase in fluorescence. ARBs will inhibit this angiotensin II-induced fluorescence increase in a dose-dependent manner.
Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Reporter Gene Assays
Principle: These assays measure a downstream transcriptional event following AT1R activation. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is sensitive to a specific signaling pathway. For AT1R, which couples to Gq, response elements like the Nuclear Factor of Activated T-cells Response Element (NFAT-RE) or Serum Response Element (SRE) can be used.[1][3] When the receptor is activated, the signaling cascade leads to the expression of the reporter gene, which can be quantified by measuring the enzymatic activity of the reporter protein. ARBs will block the angiotensin II-induced reporter gene expression.
Workflow:
Caption: Workflow for a Reporter Gene Assay.
Receptor Binding Assays
Principle: This assay directly measures the ability of a test compound to displace a labeled ligand from the AT1R. Typically, a radiolabeled or fluorescently labeled angiotensin II analog is incubated with cells or membranes expressing the AT1R. The amount of bound labeled ligand is then measured. In a competitive binding format, increasing concentrations of an unlabeled test compound (a potential ARB) are added, and the displacement of the labeled ligand is quantified to determine the binding affinity (Ki) of the test compound.
Workflow:
Caption: Workflow for a Receptor Binding Assay.
Data Presentation
The following tables summarize representative quantitative data for commercially available ARBs obtained from various cell-based assays. These values can serve as a benchmark for new compound screening.
Table 1: Potency of ARBs in Calcium Mobilization Assays
| Compound | Cell Line | IC50 (nM) | Assay Format |
| Losartan | HEK293 | 10.7 ± 2.2 | Fluorescence (FLIPR) |
| Valsartan | CHO-K1 | ~15 | Fluorescence (FLIPR) |
| Irbesartan | CHO-K1 | ~5 | Fluorescence (FLIPR) |
| Candesartan | CHO-K1 | ~1 | Fluorescence (FLIPR) |
| Olmesartan | CHO-K1 | ~0.5 | Fluorescence (FLIPR) |
| Telmisartan | CHO-K1 | ~2 | Fluorescence (FLIPR) |
Data are compiled from various sources and should be considered representative.
Table 2: Performance of a Reporter Gene Assay for HTS
| Parameter | Value |
| Assay Format | 384-well plate |
| Reporter Gene | Luciferase |
| Response Element | NFAT-RE |
| Cell Line | HEK293 |
| Z'-factor | > 0.5 |
| Signal-to-Background | > 10 |
Z'-factor is a statistical parameter to evaluate the quality of an HTS assay. A value > 0.5 is considered excellent.[2]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay Using a Fluorescent Plate Reader (FLIPR)
Materials:
-
HEK293 or CHO cells stably expressing human AT1R
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM or Calcium-5 Assay Kit)
-
Probenecid (B1678239) (if required for the cell line to prevent dye leakage)
-
Angiotensin II (agonist)
-
Test compounds (potential ARBs)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Method:
-
Cell Plating:
-
The day before the assay, seed the AT1R-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. If necessary, include probenecid in the loading buffer.
-
Aspirate the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C or as recommended by the manufacturer.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and control ARBs in assay buffer.
-
Using the FLIPR, add the diluted compounds to the respective wells of the cell plate.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of angiotensin II in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the agonist plate into the FLIPR.
-
Initiate the reading sequence: establish a baseline fluorescence reading for a few seconds, then add the angiotensin II solution and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to controls (e.g., 0% inhibition for angiotensin II alone, 100% inhibition for a saturating concentration of a known ARB).
-
Generate dose-response curves and calculate the IC50 values for each test compound.
-
Protocol 2: Luciferase Reporter Gene Assay
Materials:
-
HEK293 cells
-
Expression plasmid for human AT1R
-
Reporter plasmid containing a luciferase gene downstream of an NFAT-RE
-
Transfection reagent
-
Cell culture medium
-
White, opaque 96- or 384-well microplates
-
Angiotensin II
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Method:
-
Transfection:
-
Co-transfect HEK293 cells with the AT1R expression plasmid and the NFAT-RE luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
After 24 hours of transfection, seed the cells into white, opaque microplates.
-
Incubate for another 24 hours.
-
-
Compound and Agonist Addition:
-
Aspirate the medium and replace it with a serum-free medium.
-
Add serial dilutions of test compounds to the wells.
-
Add angiotensin II at its EC50 concentration.
-
Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to controls.
-
Plot the normalized data against the compound concentration to generate dose-response curves and determine the IC50 values.
-
Protocol 3: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes from cells overexpressing AT1R
-
Radiolabeled ligand (e.g., [125I]-[Sar1,Ile8]Angiotensin II)
-
Unlabeled angiotensin II (for determining non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Method:
-
Assay Setup:
-
Set up assay tubes for total binding (radiolabeled ligand only), non-specific binding (radiolabeled ligand + excess unlabeled angiotensin II), and competitive binding (radiolabeled ligand + increasing concentrations of test compound).
-
-
Incubation:
-
Add the cell membrane preparation (20-50 µg protein) to each tube.
-
Add the radiolabeled ligand at a concentration near its Kd.
-
Add the test compounds or unlabeled angiotensin II.
-
Bring the final volume to 250 µL with assay buffer.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 5. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Direct stimulation of Jak/STAT pathway by the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Angiotensin-2-Mediated Ca2+ Signaling in the Retinal Pigment Epithelium: Role of Angiotensin-Receptor- Associated-Protein and TRPV2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Azilsartan Medoxomil Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various techniques used to prepare solid dispersions of azilsartan (B1666440) medoxomil, a poorly water-soluble antihypertensive drug. The aim of preparing solid dispersions is to enhance the drug's solubility and dissolution rate, thereby improving its oral bioavailability.[1][2][3]
Introduction to Azilsartan Medoxomil and Solid Dispersions
Azilsartan medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension.[4] It belongs to the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[4] The poor aqueous solubility of azilsartan medoxomil can limit its dissolution rate in the gastrointestinal tract, leading to variable absorption and suboptimal bioavailability.
Solid dispersion is a well-established technique to improve the oral bioavailability of poorly soluble drugs.[4] It involves the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[4] By formulating azilsartan medoxomil as a solid dispersion, the drug can be converted into an amorphous state, leading to an increased surface area and improved wettability, which collectively enhance its solubility and dissolution rate.[1][5]
Commonly used carriers for preparing azilsartan medoxomil solid dispersions include hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP K30), β-cyclodextrin, polyethylene (B3416737) glycols (PEGs), poloxamers, and lipid-based carriers like Gelucire.[1][3]
Techniques for Preparing Azilsartan Medoxomil Solid Dispersions
Several techniques can be employed to prepare solid dispersions of azilsartan medoxomil. The choice of method depends on the physicochemical properties of the drug and the carrier, as well as the desired characteristics of the final product.
Solvent Evaporation Method
The solvent evaporation method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent to obtain the solid dispersion.[4] This method is suitable for thermolabile drugs as it can be performed at low temperatures.
Experimental Protocol:
-
Preparation of the Solution:
-
Accurately weigh azilsartan medoxomil and a hydrophilic carrier (e.g., PVP K30, PEG 4000) in a predetermined ratio (e.g., 1:1, 1:2, 1:3).
-
Dissolve the drug and the carrier in a suitable organic solvent, such as methanol (B129727) or a mixture of ethanol (B145695) and dichloromethane, in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.[6]
-
-
Solvent Evaporation:
-
Transfer the solution to a shallow petri dish or a rotary evaporator.
-
Allow the solvent to evaporate slowly at room temperature or under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely evaporated, a solid mass or film is obtained.
-
Dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder through a fine mesh (e.g., #60 or #100 mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly closed container in a desiccator.
-
Kneading Method
The kneading method involves wetting the physical mixture of the drug and carrier with a small amount of a hydroalcoholic solvent to form a paste, which is then dried and sieved.
Experimental Protocol:
-
Preparation of the Physical Mixture:
-
Accurately weigh azilsartan medoxomil and a hydrophilic carrier (e.g., β-cyclodextrin) in a specific molar ratio (e.g., 1:1, 1:2, 1:4).[7]
-
Thoroughly mix the powders in a mortar.
-
-
Kneading:
-
Drying and Pulverization:
-
Transfer the kneaded mass to a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator for 48 hours.[7]
-
Pulverize the dried mass using a mortar and pestle.
-
Sieve the powder through a fine mesh (e.g., #120 mesh) and store it in a desiccator.[7]
-
Lipid-Based Solid Dispersions
This technique utilizes lipid-based carriers to enhance the solubility and absorption of lipophilic drugs like azilsartan medoxomil.
Experimental Protocol:
-
Selection of Carrier:
-
Choose a suitable hydrophilic lipid-based carrier such as Gelucire 44/14 or Gelucire 50/13.[6]
-
-
Preparation of the Dispersion:
-
Accurately weigh azilsartan medoxomil and the lipid carrier in desired ratios (e.g., 1:1, 1:2, 1:3).[6]
-
Dissolve the drug in a suitable solvent mixture (e.g., ethanol and dichloromethane).[6]
-
Melt the lipid carrier at a temperature just above its melting point.
-
Add the drug solution to the molten carrier with continuous stirring.
-
Incorporate an inert carrier like Pearlitol SD 200 to convert the lipid-based solid dispersion into a free-flowing powder.[6]
-
-
Solidification and Pulverization:
-
Allow the mixture to cool and solidify at room temperature.
-
Dry the solid mass in a desiccator until completely dry.[6]
-
Pulverize the solid dispersion and sieve it to obtain a uniform powder.
-
Spray Drying Method (Generalized Protocol)
Spray drying is a continuous process that converts a liquid feed into a dry particulate powder. It is suitable for heat-sensitive materials due to the short exposure time to high temperatures.
Experimental Protocol:
-
Preparation of the Feed Solution:
-
Spray Drying Process:
-
Set the parameters of the spray dryer. Typical parameters for a lab-scale spray dryer (e.g., Buchi B-290) are as follows (these may require optimization):
-
Inlet Temperature: 100-150°C
-
Aspirator Rate: 80-100%
-
Feed Pump Rate: 10-20%
-
Atomizing Air Flow: 400-600 L/h
-
-
-
Collection and Storage:
-
The solid dispersion is formed as fine particles and collected in the collection chamber.
-
Store the collected powder in a desiccator to prevent moisture absorption.
-
Hot-Melt Extrusion (HME) Method (Generalized Protocol)
HME is a solvent-free process where the drug and carrier are mixed and melted at high temperatures and then forced through a die to form an extrudate.
Experimental Protocol:
-
Preparation of the Physical Mixture:
-
Thoroughly mix azilsartan medoxomil and a thermostable polymer (e.g., PVP VA64, Soluplus®) in the desired ratio.
-
-
Hot-Melt Extrusion:
-
Feed the physical mixture into a hot-melt extruder.
-
Set the processing parameters (these will require optimization based on the specific drug-polymer blend and extruder):
-
-
Cooling and Processing of Extrudate:
-
The molten extrudate is cooled on a conveyor belt.
-
The cooled extrudate can be pelletized or milled into a powder.
-
Store the final product in a tightly sealed container.
-
Data Presentation
Table 1: Summary of Azilsartan Medoxomil Solid Dispersion Formulations and Solubility Enhancement
| Formulation Code | Preparation Method | Carrier | Drug:Carrier Ratio | Solubility Enhancement (Fold Increase) | Reference |
| AZLC2 | Physical Mixture | β-Cyclodextrin | 1:2 | 4 | [1] |
| SD-3 | Kneading | β-Cyclodextrin | 1:4 | 9 | [2] |
| B3 | Solvent Evaporation | PVP-K30 | 1:0.5 | 4 | [3] |
| ASD6 | Solvent Evaporation | Gelucire 50/13 | 1:3 | - (Solubility: 65.57 mg/mL) | [6] |
| - | Solvent Evaporation | PEG 4000 | 1:3 | 3.88 | |
| - | Spray Drying | HPMC E5 LV | - | - | [10] |
| - | Solvent Evaporation | PVPK-30 | - | - | [10] |
Table 2: Dissolution Profile of Azilsartan Medoxomil Solid Dispersions
| Formulation Code | Preparation Method | Carrier | Drug:Carrier Ratio | % Drug Release (at 30 min) | % Drug Release (at 60 min) | Reference |
| Pure Drug | - | - | - | < 30% | - | [2] |
| PM-3 | Physical Mixture | β-Cyclodextrin | 1:4 | - | 71% | [2] |
| SD-3 | Kneading | β-Cyclodextrin | 1:4 | - | 82% | [2] |
| ASD6 | Solvent Evaporation | Gelucire 50/13 | 1:3 | 98.9% | - | [6] |
| Marketed Formulation | - | - | - | - | - | [6] |
| SD-6 (Spray Dried) | Spray Drying | HPMC E5 LV | - | - | 95.25% | [10] |
| NSP-6 (Nanosuspension) | Solvent Evaporation | PVPK-30 | - | - | 98.14% | [10] |
Characterization of Solid Dispersions
In Vitro Dissolution Studies
Protocol:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) or 0.1N HCl.[6][7]
-
Temperature: 37 ± 0.5°C.[6]
-
Paddle Speed: 50 or 75 rpm.[6]
-
Procedure:
-
Place a quantity of solid dispersion equivalent to a specific dose of azilsartan medoxomil (e.g., 40 mg) into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the samples for drug content using a validated UV-Vis spectrophotometric method at the λmax of azilsartan medoxomil (approximately 248 nm).[4][7]
-
Calculate the cumulative percentage of drug released at each time point.
-
Fourier Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare pellets by mixing a small amount of the solid dispersion powder with potassium bromide (KBr) in a 1:100 ratio and compressing the mixture.
-
Analysis: Scan the pellets over a wavenumber range of 4000 to 400 cm⁻¹.
-
Interpretation: Compare the spectrum of the solid dispersion with the spectra of the pure drug and the carrier to identify any interactions, such as hydrogen bonding, indicated by shifts in the characteristic peaks.[7]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 30 to 300°C under a nitrogen atmosphere.
-
Interpretation: The absence of the drug's characteristic melting endotherm in the thermogram of the solid dispersion suggests that the drug is in an amorphous state.[1][7]
Visualizations
Caption: Workflow for Solvent Evaporation Method.
Caption: Workflow for Kneading Method.
Caption: Workflow for Spray Drying Method.
Caption: Workflow for Hot-Melt Extrusion Method.
References
- 1. pkheartjournal.com [pkheartjournal.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. scifiniti.com [scifiniti.com]
- 6. ijcrr.com [ijcrr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
Application Note & Protocol: A Validated Stability-Indicating UPLC Method for the Identification and Quantification of Azilsartan Medoxomil Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a precise, sensitive, and rapid stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of process-related and degradation impurities in Azilsartan (B1666440) Medoxomil. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Azilsartan Medoxomil in bulk drug and pharmaceutical dosage forms.
Introduction
Azilsartan medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension.[][2] As a prodrug, it is hydrolyzed to its active form, azilsartan, in the gastrointestinal tract.[2] The presence of impurities in the drug substance can affect its quality, safety, and efficacy.[3][4] Therefore, a robust analytical method capable of separating and quantifying all potential impurities is crucial. This application note describes a validated UPLC method that effectively separates Azilsartan Medoxomil from its known impurities and degradation products generated under various stress conditions.
Analytical Method
A reverse-phase UPLC method was developed and validated to provide high-resolution separation of Azilsartan Medoxomil and its impurities.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Acquity UPLC® System |
| Column | Acquity UPLC® BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 3.0 with dilute sodium hydroxide.[5][6][7] |
| Mobile Phase B | Acetonitrile[5][6][7] |
| Gradient Elution | A gradient program is utilized for optimal separation. |
| Flow Rate | 0.5 mL/min[5][6][7] |
| Column Temperature | Ambient |
| Detection | UV at 215 nm[5][6][7] or 243 nm/254 nm[8][9][10] |
| Injection Volume | 10 µL |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Azilsartan Medoxomil impurities.
References
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirmf.com [ijirmf.com]
- 9. rsisinternational.org [rsisinternational.org]
- 10. Forced degradation, LC–UV, MSn and LC–MS–TOF studies on azilsartan: Identification of a known and three new degradation impurities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes & Protocols: Formulation of Azilsartan Medoxomil for Preclinical Oral Administration
Introduction
Azilsartan (B1666440) medoxomil is a potent, selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3][4][5] Azilsartan exerts its antihypertensive effects by blocking the angiotensin II type 1 (AT₁) receptor, which leads to vasodilation and reduced aldosterone (B195564) secretion.[3][4][6] A significant challenge in the preclinical development of azilsartan medoxomil is its poor aqueous solubility.[7][8][9] Classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, it exhibits low solubility and potentially low permeability, which can lead to variable oral absorption and poor bioavailability.[7][8]
These application notes provide comprehensive guidance on formulating azilsartan medoxomil for oral administration in preclinical research settings, with a focus on overcoming its solubility challenges. Detailed protocols for vehicle preparation and oral gavage in rodents are also provided.
Application Notes
Physicochemical Properties and Solubility
Understanding the physicochemical properties of azilsartan medoxomil is fundamental to developing an appropriate formulation. It is a white, crystalline powder that is practically insoluble in water across a range of pH values but shows some solubility in organic solvents.[7][10]
| Property | Value | Reference |
| Chemical Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | [7] |
| Molecular Formula | C₃₀H₂₄N₄O₈ (medoxomil ester) | [7] |
| Molecular Weight | 568.54 g/mol | [9] |
| BCS Class | Class II / IV (Low Solubility / Low Permeability) | [7][8] |
| Aqueous Solubility | ~0.00978 mg/mL at 37°C | [9] |
| pKa | 6.1 | [9] |
| Log P | 4.9 | [9] |
| Active Moiety | Azilsartan (TAK-536) | [5][10] |
Formulation Strategies for Solubility Enhancement
Given its poor aqueous solubility, simple aqueous solutions are not feasible for preclinical oral dosing. The primary goal is to create a homogenous, stable formulation that ensures consistent delivery of the intended dose. Several strategies can be employed, ranging from simple suspensions to more complex solubilization techniques.
a) Suspension Formulations (Recommended for Initial Studies)
For early-stage preclinical studies (e.g., pharmacokinetic screening), a simple suspension is often the most practical approach. The key is to use a suitable vehicle that wets the compound and prevents rapid settling.
b) Co-solvents and Surfactants
Adding co-solvents or surfactants can improve the solubility and wettability of the drug.[11][12][13] However, the concentration of these excipients must be carefully controlled to avoid potential toxicity in animal models.
c) Advanced Formulations
For later-stage development, such as toxicology studies requiring higher doses or improved exposure, more advanced formulations may be necessary. These techniques aim to increase the apparent solubility and dissolution rate.[13]
-
Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, converting its crystalline form to a more soluble amorphous state.[14][15] Polyvinylpyrrolidone (PVP-K30) has been shown to enhance the solubility of azilsartan medoxomil via this method.[15]
-
Nanoemulsions: These are lipid-based formulations that can encapsulate the drug in tiny droplets, significantly increasing its surface area and solubility.[9][16] Studies have successfully used nanoemulsions to improve the aqueous solubility and permeability of azilsartan medoxomil.[9]
-
Mesoporous Silica Nanoparticles (MSNs): These carriers can encapsulate azilsartan medoxomil within their pores, preventing recrystallization and improving wettability, which has been shown to increase solubility by over 6-fold.[17]
| Excipient Type | Examples | Purpose in Formulation |
| Suspending/Viscosity Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC) | Increase vehicle viscosity to prevent particle settling. |
| Wetting Agents/Surfactants | Tween 80, Polysorbate 20, Cremophor® EL | Reduce surface tension between the drug particle and the vehicle, improving dispersion.[12] |
| Co-solvents | Polyethylene glycol (PEG 300/400), Propylene Glycol (PG), Dimethyl sulfoxide (B87167) (DMSO) | Increase the drug's solubility in the vehicle.[11] |
| Carriers (Solid Dispersion) | PVP-K30, HPMCAS, Soluplus® | Form an amorphous matrix around the drug to enhance dissolution.[14][15] |
| Oils/Lipids (Nanoemulsion) | Ethyl oleate, Capryol 90 | Serve as the oil phase to dissolve the lipophilic drug.[9] |
Mechanism of Action: The Renin-Angiotensin System
Azilsartan, the active metabolite, selectively blocks the AT₁ receptor, preventing angiotensin II from binding.[6] This action interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[1] Blocking this pathway leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[3]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for azilsartan.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension (0.5% CMC / 0.1% Tween 80)
This protocol describes the preparation of a 1 mg/mL suspension of azilsartan medoxomil, suitable for oral gavage in rodents. Adjust component quantities as needed for different final concentrations and volumes.
Workflow for Formulation and Dosing
Caption: General workflow from formulation preparation to preclinical oral administration.
Materials:
-
Azilsartan medoxomil powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80 (Polysorbate 80)
-
Purified water (e.g., Milli-Q)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the Vehicle (0.5% w/v CMC):
-
Weigh 0.5 g of CMC.
-
Add it to approximately 80 mL of purified water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask and add water to the mark. Mix well.
-
-
Prepare the Formulation (1 mg/mL Suspension):
-
Weigh Drug: Accurately weigh 10 mg of azilsartan medoxomil powder.
-
Create Paste: Place the powder in a mortar. Add a few drops of 0.1% Tween 80 solution (or the vehicle containing Tween 80) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.
-
Dilute: Gradually add the 0.5% CMC vehicle to the paste in small increments, mixing continuously.
-
Final Volume: Transfer the mixture to a calibrated container and add the vehicle to reach a final volume of 10 mL.
-
Homogenize: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
| Component | Quantity (for 10 mL of 1 mg/mL) | Purpose |
| Azilsartan Medoxomil | 10 mg | Active Pharmaceutical Ingredient (API) |
| 0.5% CMC Solution | q.s. to 10 mL | Suspending vehicle |
| Tween 80 | 1-2 drops (or 0.1% of final volume) | Wetting agent |
Stability: This type of suspension should be prepared fresh daily. Always stir continuously before drawing each dose to ensure uniformity.
Protocol 2: Oral Gavage Procedure in Rodents (Mouse/Rat)
Oral gavage is a standard method for precise oral administration.[18] This procedure requires proper training and technique to minimize animal stress and prevent injury.[19]
Materials:
-
Appropriately sized gavage needle (feeding tube).[18][20]
-
Mouse: 20-22 gauge, 1.5 inches long, flexible or with a rounded ball-tip.
-
Rat: 16-18 gauge, 2-3 inches long, with a rounded ball-tip.
-
-
Syringe (appropriately sized for the dosing volume).
-
Animal scale.
Procedure:
-
Preparation:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[18]
-
Measure the gavage needle against the animal from the tip of the nose to the last rib (xiphoid process) to ensure it is the correct length to reach the stomach without causing perforation.[21] Mark the tube if necessary.
-
Fill the syringe with the calculated volume of the drug suspension. Ensure the suspension is well-mixed. Expel any air bubbles.
-
-
Animal Restraint:
-
Mouse: Restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head. The body can be further secured by holding the tail.[18]
-
Rat: Firmly grasp the rat around the thoracic region, using your fingers to prevent movement of the forelimbs.
-
In both cases, the head should be gently tilted back to create a straight line from the mouth to the esophagus.[21]
-
-
Tube Insertion:
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.[20]
-
The tube should pass smoothly with minimal resistance. The animal may exhibit swallowing motions.[19]
-
CRITICAL: If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping, cyanosis), the tube may be in the trachea. DO NOT ADMINISTER THE DOSE. Immediately and gently withdraw the tube and allow the animal to recover before re-attempting.[22]
-
-
Dose Administration:
-
Once the tube is correctly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the formulation.
-
Administering the dose too quickly can cause reflux.
-
-
Tube Removal and Monitoring:
-
After administration, gently remove the tube in a single, smooth motion following the same path of insertion.
-
Return the animal to its cage and monitor closely for 5-10 minutes for any signs of adverse effects, such as labored breathing or distress.[18][20] Continue to monitor as per the experimental protocol.
-
References
- 1. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 2. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scifiniti.com [scifiniti.com]
- 17. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. research.sdsu.edu [research.sdsu.edu]
- 22. instechlabs.com [instechlabs.com]
Application Notes and Protocols for Pharmacokinetic Studies of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker. The protocols outlined below are intended to serve as a detailed resource for researchers in the field of drug metabolism and pharmacokinetics.
Introduction to Azilsartan Medoxomil Pharmacokinetics
Azilsartan medoxomil is an orally administered prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, by esterases in the gastrointestinal tract and during absorption.[1] The parent drug, azilsartan medoxomil, is not detectable in plasma following oral administration.[1] Azilsartan is a highly selective antagonist of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[2]
The pharmacokinetic profile of azilsartan is characterized by rapid absorption, with peak plasma concentrations (Cmax) reached within 1.5 to 3 hours.[3] It has an estimated absolute bioavailability of approximately 60% and a terminal elimination half-life of about 11 hours in humans.[3] Azilsartan is metabolized primarily by the cytochrome P450 enzyme CYP2C9 into two main inactive metabolites: M-II (O-dealkylation product) and M-I (decarboxylation product).[3] Excretion occurs through both feces (approximately 55%) and urine (approximately 42%).[3]
Comparative Pharmacokinetic Parameters of Azilsartan
The following table summarizes key pharmacokinetic parameters of azilsartan in various species, providing a basis for preclinical to clinical extrapolation.
| Parameter | Human | Rat | Dog |
| Tmax (h) | 1.5 - 3.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| t1/2 (h) | ~11 | ~5-6 | ~6-8 |
| Bioavailability (%) | ~60 | Not specified | Not specified |
| Vd (L/kg) | ~16 L (total) | Not specified | Not specified |
| CL (mL/min) | ~2.3 | Not specified | Not specified |
| Primary Metabolism | CYP2C9 | CYP3A | CYP3A |
| Primary Excretion | Feces and Urine | Feces | Feces |
Data compiled from multiple sources.[3][4][5][6]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Azilsartan exerts its therapeutic effect by blocking the RAAS. The following diagram illustrates this pathway and the point of intervention for azilsartan.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Azilsartan Medoxomil Delivery: A Guide to Nanoemulsion Formulations
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker (ARB) prescribed for the treatment of hypertension. However, its low aqueous solubility presents a significant challenge in achieving optimal oral bioavailability. This application note details the use of nanoemulsion technology as a promising approach to overcome this limitation. Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm. By encapsulating azilsartan medoxomil within the nano-sized droplets of an oil-in-water nanoemulsion, its solubility and dissolution rate can be significantly enhanced, leading to improved absorption and therapeutic efficacy.
This document provides a comprehensive overview of nanoemulsion formulations for azilsartan medoxomil, including detailed experimental protocols for their preparation, characterization, and in vitro/ex vivo evaluation. The information presented herein is intended to serve as a practical guide for researchers and drug development professionals working to enhance the delivery of poorly water-soluble drugs like azilsartan medoxomil.
Comparative Analysis of Azilsartan Medoxomil Nanoemulsion Formulations
The selection of appropriate oil, surfactant, and co-surfactant is critical for the successful formulation of a stable and effective nanoemulsion. Below is a summary of two distinct and well-characterized nanoemulsion formulations for azilsartan medoxomil.
Table 1: Comparison of Azilsartan Medoxomil Nanoemulsion Formulations and their Physicochemical Properties
| Parameter | Formulation 1 | Formulation 2 |
| Oil Phase | Ethyl Oleate | Olive Oil |
| Surfactant | Tween 80 | Tween 80 |
| Co-surfactant | Transcutol P | PEG-400 |
| Optimized Composition | Oil: 1.25% (v/v), Smix (Surfactant:Co-surfactant): 15.73% (v/v) | Not explicitly optimized in the same manner |
| Particle Size (nm) | 71.5[1][2][3] | 249[4][5] |
| Polydispersity Index (PDI) | 0.141[1][2][3] | Not specified |
| Zeta Potential (mV) | -34.05[1][2][3] | -22.3[4][5] |
| Drug Content (%) | 96.98 ± 0.94[1][2][3] | 98.38[4][5] |
| In Vitro Drug Release | 90.14 ± 0.94% in 24h[1][2][3] | 98.25% in 8h[4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of azilsartan medoxomil nanoemulsions.
Protocol for Nanoemulsion Preparation (Based on Formulation 1)
This protocol describes the preparation of an azilsartan medoxomil-loaded nanoemulsion using the ultrasonication method.
Materials:
-
Azilsartan medoxomil powder
-
Ethyl Oleate (Oil phase)
-
Tween 80 (Surfactant)
-
Transcutol P (Co-surfactant)
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
Vortex mixer
-
Ultrasonic probe sonicator
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase: Accurately weigh the required amount of azilsartan medoxomil and dissolve it in the specified volume of ethyl oleate. Gently heat and stir the mixture on a magnetic stirrer until the drug is completely dissolved.
-
Preparation of the Smix (Surfactant and Co-surfactant Mixture): In a separate container, accurately measure the required volumes of Tween 80 and Transcutol P to prepare the Smix in the desired ratio (e.g., 1:1, 2:1, etc.). Mix them thoroughly using a vortex mixer.
-
Formation of the Coarse Emulsion: Add the oil phase (containing the dissolved drug) dropwise to the Smix under continuous stirring.
-
Formation of the Nanoemulsion: Add deionized water to the oil-Smix mixture dropwise with continuous stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to ultrasonication using a probe sonicator for a specified time (e.g., 90 seconds) to reduce the droplet size and form a transparent or translucent nanoemulsion.
Protocol for Physicochemical Characterization
2.2.1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion formulation with deionized water to an appropriate concentration.
-
Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
Record the average particle size (Z-average) and the PDI. A PDI value below 0.3 indicates a narrow and homogenous size distribution.
2.2.2. Zeta Potential Measurement:
-
Dilute the nanoemulsion with deionized water.
-
Measure the zeta potential using an electrophoretic light scattering instrument (e.g., Zetasizer).
-
A zeta potential value of ±30 mV or higher is generally considered to indicate good physical stability of the nanoemulsion.
2.2.3. Drug Content Determination:
-
Accurately measure a known volume of the nanoemulsion.
-
Disrupt the nanoemulsion by adding a suitable solvent (e.g., methanol) to extract the drug.
-
Filter the solution to remove any undissolved excipients.
-
Analyze the concentration of azilsartan medoxomil in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the drug content as a percentage of the theoretical amount added.
Protocol for In Vitro Drug Release Study
This protocol describes the dialysis bag method for assessing the in vitro release of azilsartan medoxomil from the nanoemulsion.
Materials:
-
Azilsartan medoxomil nanoemulsion
-
Dialysis membrane (e.g., with a molecular weight cut-off of 12 kDa)
-
Phosphate buffered saline (PBS), pH 6.8 (or other relevant release medium)
-
Magnetic stirrer with a thermostatically controlled water bath
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Accurately measure a known volume of the nanoemulsion (e.g., 1 ml) and place it inside the dialysis bag.
-
Securely tie both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 ml).
-
Maintain the temperature at 37 ± 0.5 °C and stir the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 ml).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of azilsartan medoxomil in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Ex Vivo Permeation Study
This protocol describes the use of an everted rat intestinal sac model to evaluate the permeation of azilsartan medoxomil from the nanoemulsion.
Materials:
-
Wistar rats (fasted overnight with free access to water)
-
Krebs-Ringer solution
-
Azilsartan medoxomil nanoemulsion
-
Surgical instruments
-
Shaking incubator
Procedure:
-
Humanely euthanize a fasted rat and carefully isolate the small intestine.
-
Gently flush the intestinal segment with cold Krebs-Ringer solution to remove any luminal contents.
-
Evert the intestinal segment using a glass rod.
-
Cut the everted intestine into sacs of a specific length (e.g., 5 cm).
-
Fill the everted sac with a known volume of Krebs-Ringer solution (serosal fluid) and tie both ends.
-
Mount the sac in a diffusion cell or place it in a beaker containing the azilsartan medoxomil nanoemulsion (mucosal fluid).
-
Maintain the temperature at 37 ± 0.5 °C and provide gentle aeration.
-
At predetermined time intervals, withdraw samples from the serosal fluid.
-
Analyze the concentration of azilsartan medoxomil in the serosal samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to quantify the drug permeation.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of Azilsartan in the RAAS Pathway.
Experimental Workflow
References
- 1. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijddt.com [ijddt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Azilsartan and its Metabolites
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of azilsartan (B1666440) and its primary metabolites, M-I and M-II.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of azilsartan.
Q1: Why am I observing poor peak shape (tailing) for my azilsartan peak?
Peak tailing is a common issue when analyzing basic compounds like azilsartan and is often caused by secondary interactions between the analyte and the stationary phase.[1][2]
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with basic functional groups on the azilsartan molecule, leading to peak tailing.[1][2]
-
Solution: Use a mobile phase with a low pH (typically between 3 and 4).[3][4] At low pH, the silanol groups are protonated and less likely to interact with the basic analyte. Adding an acidic modifier like orthophosphoric acid (OPA) or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase is common.[3][5]
-
-
Cause 2: Column Choice: The type and quality of the HPLC column play a critical role.
-
Cause 3: Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column can chelate with the analyte, causing tailing.
-
Solution: Use columns packed with high-purity silica. If metal sensitivity is suspected, consider using a mobile phase additive that can act as a metal chelator or switching to a metal-free or hybrid-particle column.[7]
-
Q2: My retention times for azilsartan and its metabolites are shifting between injections. What is the cause?
Retention time variability can compromise the reliability of your analytical method.[8]
-
Cause 1: Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to significant shifts in retention time.[9]
-
Solution: Prepare the mobile phase accurately and consistently. Ensure components are fully dissolved and mixed. It is advisable to prepare fresh mobile phase daily and degas it thoroughly before use to prevent bubble formation in the pump.[10]
-
-
Cause 2: Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run is a frequent cause of drifting retention times.
-
Solution: Ensure the column is equilibrated for a sufficient period (typically 15-30 minutes or until a stable baseline is achieved) before the first injection and between gradient runs.[7]
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect analyte retention.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8]
-
Q3: I am experiencing high backpressure in my HPLC system. How can I resolve this?
High backpressure can indicate a blockage in the system and may damage the pump or column.[9]
-
Cause 1: Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[10]
-
Solution: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. If a blockage is suspected, try back-flushing the column (disconnecting it from the detector and reversing the flow direction) with a strong solvent. If this fails, the frit may need to be replaced.[10]
-
-
Cause 2: System Blockage: Blockages can also occur in other parts of the system, such as the injector or tubing.[11]
-
Solution: Systematically isolate components to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it remains high, continue moving backward through the system (injector, tubing) until the blockage is located.[10]
-
-
Cause 3: Precipitated Buffer: If the mobile phase contains a buffer, it can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure that the buffer used is soluble in all proportions of the mobile phase mixture. It is good practice to flush the system with water before switching to a high-organic mobile phase to prevent buffer precipitation.
-
Q4: How can I ensure the separation of azilsartan from its degradation products?
For stability-indicating methods, it's crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products. Azilsartan is known to degrade under stress conditions like acid, base, and oxidation.[12]
-
Solution: A forced degradation study should be performed to generate potential degradation products.[13] The sample is stressed under various conditions (e.g., heat, light, acid, base, oxidation), and the resulting solution is analyzed.[14] The chromatographic method is then optimized (e.g., by adjusting the mobile phase composition, pH, or gradient) to achieve baseline separation between the main azilsartan peak and all degradation product peaks. Using a photodiode array (PDA) detector can help in assessing peak purity.[3]
Experimental Protocols & Data
Representative HPLC Method for Azilsartan
This protocol is a generalized example based on published methods.[3][4] Analysts should validate the method for their specific application.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.[3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Orthophosphoric Acid in water, pH adjusted to 3.2.[3]
-
Organic Phase (B): Methanol (B129727).[3]
-
Composition: A mixture of Methanol and Phosphate Buffer (e.g., 70:30 v/v).[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at 30°C.[15]
-
Detection Wavelength: 249 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve azilsartan standard or sample in methanol to achieve a final concentration within the linear range (e.g., 2-10 µg/mL).[3] Filter the solution through a 0.45 µm syringe filter before injection.
Summary of HPLC Method Parameters
The table below summarizes various reported HPLC conditions for the analysis of azilsartan, providing a comparative overview for method development.
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[15] |
| Column | C18 (250 x 4.6 mm) | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | Enable C18G (250 x 4.6 mm, 0.5µm) | Inertsil C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: 0.1% OPA Buffer (pH 3.2) (70:30) | Acetonitrile: KH2PO4 Buffer (pH 4.0) (40:60) | Acetonitrile: 0.1% TFA in water (40:60) | Acetonitrile: Acetate Buffer (pH 6.0) (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | 249 nm | 248 nm | 240 nm | 248 nm |
| Retention Time | Not Specified | 3.8 min | 6.98 min | 8.79 min |
Visual Guides
Metabolism of Azilsartan
Azilsartan is converted to two primary, pharmacologically inactive metabolites. The major metabolite is M-II, formed by O-dealkylation, and the minor is M-I, formed by decarboxylation.[16][17] The primary enzyme responsible for the formation of M-II is CYP2C9.[16]
General Experimental Workflow
The following diagram illustrates the typical workflow for an HPLC analysis of azilsartan.
Troubleshooting Logic for Peak Tailing
This decision tree provides a logical path for troubleshooting peak tailing issues with azilsartan.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. ijper.org [ijper.org]
- 4. rjptonline.org [rjptonline.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. HPLC Peak Shape | PDF | High Performance Liquid Chromatography | Chemistry [scribd.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. agilent.com [agilent.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 13. rsisinternational.org [rsisinternational.org]
- 14. pjps.pk [pjps.pk]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Azilsartan Medoxomil Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of azilsartan (B1666440) medoxomil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of azilsartan medoxomil?
A1: The synthesis of azilsartan medoxomil is prone to the formation of several process-related and degradation impurities. The quality of starting materials, particularly azilsartan and medoxomil alcohol, is crucial in minimizing these impurities.[1] Common impurities include:
-
Azilsartan Ethyl/Methyl Ester: Formation of these esters can occur if residual alcohols like ethanol (B145695) or methanol (B129727) are present in the starting materials or solvents.[1]
-
Dimeric Impurities: These can form during the synthesis process.[1]
-
Desethyl Impurity: This impurity can arise during the synthesis of the azilsartan methyl ester intermediate and can be difficult to remove in later stages.[2][3]
-
Bis-Impurity (A): A significant impurity that can be present in the crude product.[4]
-
Amide Methyl Ester and Amidoxime (B1450833) Acid: These are process-related impurities that can be carried over from the synthesis of the azilsartan methyl ester intermediate.[5]
-
2-Chloromethyl-1H-benzimidazole: A process-related impurity that can arise from the manufacturing process.[6]
Regular monitoring of the reaction by High-Performance Liquid Chromatography (HPLC) is essential for detecting and controlling these impurities.[7][8]
Troubleshooting Guides
Synthesis Stage
Problem 1: Low yield in the cyclization of amidoxime to form the oxadiazole ring.
-
Possible Cause: The use of thermal cyclization of (alkoxycarbonyloxy)carbamimidoyl intermediates can lead to low yields and the formation of byproducts like 2-desethyl and N-ethyl derivatives.[1]
-
Troubleshooting Tip: An efficient base-initiated cyclization has been shown to improve yields.[1] Alternatively, using phosgene (B1210022) equivalents like dialkyl carbonates for the cyclization of amidoximes can provide better results.[1]
Problem 2: Formation of azilsartan ethyl/methyl ester impurities in the final product.
-
Possible Cause: The presence of residual methanol or ethanol in the starting materials, such as medoxomil alcohol or azilsartan purified by crystallization from an alcohol, is a primary cause.[1]
-
Troubleshooting Tip:
-
Ensure that the azilsartan starting material is thoroughly dried to remove any residual alcohol. A final purification step of stirring a suspension of azilsartan in acetone (B3395972) has been found to be effective.[1]
-
Carefully check the specifications of the medoxomil alcohol for residual methanol content, as it is often used in the final step of its synthesis.[1]
-
Problem 3: Complex reaction mixture observed during the final esterification of azilsartan with medoxomil alcohol.
-
Observation: HPLC analysis of the reaction mixture may initially show a complex mixture of peaks before converging to the desired product.[1]
-
Troubleshooting Tip: This is often a normal progression of the reaction. Continue monitoring the reaction by HPLC. The complex mixture of intermediates should resolve into the main product peak over time (e.g., after 3 hours).[1]
Purification Stage
Problem 4: Difficulty in purifying crude azilsartan medoxomil due to multiple impurities.
-
Possible Cause: The crude product can contain a variety of impurities, including unreacted starting materials, byproducts, and degradation products.[1][4]
-
Troubleshooting Tip:
-
Solvate Formation: Azilsartan medoxomil forms solvates with solvents like acetone, THF, or N,N-dimethylacetamide (DMA).[1] These solvates can be used for purification to remove most impurities, including methyl ester and dimeric impurities.[1]
-
Slurry with Aqueous Acetone: Final desolvating can be achieved by stirring the slurry with aqueous acetone under reflux.[1]
-
Solvent Purification: Purification can also be achieved using solvents such as C2-6 esters, halogenated hydrocarbons, or C3-6 ketones.[4] For instance, dissolving the crude product in methylene (B1212753) dichloride at an elevated temperature and then cooling can yield a purified product.[4]
-
Problem 5: Product precipitates as a slimy solid, leading to slow filtration.
-
Possible Cause: During the hydrolysis of azilsartan methyl ester and subsequent pH adjustment to precipitate azilsartan, a slimy product can form, making filtration difficult.[5]
-
Troubleshooting Tip: To obtain a more crystalline and easily filterable product, add an anti-solvent like ethyl acetate (B1210297) to the reaction mass after hydrolysis before adjusting the pH.[5]
Problem 6: Presence of different polymorphic forms in the final product.
-
Possible Cause: Azilsartan medoxomil and its potassium salt can exist in various polymorphic forms, which can affect the drug's physical properties and stability.[9][10][11]
-
Troubleshooting Tip: The choice of solvent and crystallization conditions plays a critical role in controlling the polymorphic form. Different crystalline forms can be obtained from different solvent systems. For example, specific crystalline forms of azilsartan medoxomil potassium have been prepared using solvents like methanol.[12] It is crucial to characterize the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form.[1]
Experimental Protocols
HPLC Method for Impurity Profiling
A stability-indicating reverse-phase HPLC method is crucial for monitoring the synthesis and purity of azilsartan medoxomil.[13]
-
Column: YMC-Pack pro C18 (150 x 4.6 mm, 3 µm) or equivalent.[13]
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.05M potassium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25°C.[15]
-
Run Time: A 25-minute gradient run can effectively separate azilsartan medoxomil from its known impurities.[13]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | YMC-Pack pro C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient of A and B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm |
| Column Temp. | 25°C |
| Run Time | 25 min |
Source: Adapted from various HPLC methods for azilsartan medoxomil analysis.[13][14][15][16]
Visualizations
Diagram 1: General Synthesis and Impurity Formation Workflow
This diagram illustrates the key steps in a common synthetic route for azilsartan medoxomil and highlights where major impurities can be introduced.
Caption: Synthetic pathway and points of impurity introduction.
Diagram 2: Troubleshooting Logic for Low Yield in Final Product
This flowchart provides a logical sequence for troubleshooting low yields of the final azilsartan medoxomil product.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 4. US20140113942A1 - Process for the preparation and purification of azilsartan medoxomil - Google Patents [patents.google.com]
- 5. iajpr.com [iajpr.com]
- 6. Azilsartan Medoxomil Impurity: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20150291574A1 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]
- 10. US9624207B2 - Polymorphs of azilsartan medoxomil - Google Patents [patents.google.com]
- 11. Polymorphs of azilsartan medoxomil - Patent US-9624207-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. researchgate.net [researchgate.net]
- 16. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Azilsartan Medoxomil Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in azilsartan (B1666440) medoxomil bioanalytical assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during sample analysis, providing potential causes and recommended solutions.
Issue 1: High Variability in Peak Areas or Inconsistent Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure uniform sample handling, including consistent thawing procedures for all samples, calibration standards, and quality controls. Use low-binding polypropylene (B1209903) tubes to prevent analyte adsorption. |
| Variable Instrument Performance | Perform system suitability tests before each run to ensure the instrument is performing optimally. Check for stable spray in LC-MS/MS. |
| Degradation of Azilsartan Medoxomil | Azilsartan medoxomil is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles. |
| Inconsistent Internal Standard (IS) Performance | If using a stable isotope-labeled internal standard like Azilsartan-d4, ensure its stability in the biological matrix.[3] Inconsistent IS peak areas can indicate issues with sample handling or matrix effects. |
| Method Not Robust | Small, deliberate changes in method parameters such as mobile phase composition, flow rate, or pH can lead to significant variations.[4][5][6] Conduct robustness testing during method development to identify and control critical parameters. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competing base to the mobile phase. |
Issue 3: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation). Ensure the pH of the sample and extraction solvent are optimal for azilsartan medoxomil. |
| Analyte Adsorption | Use low-binding collection tubes and vials. |
| Analyte Degradation during Extraction | Perform extraction steps at a lower temperature and minimize exposure to light if the analyte is light-sensitive. |
| Matrix Effects | Matrix components can suppress the analyte signal.[7][8] Evaluate and mitigate matrix effects by modifying the sample cleanup procedure or chromatographic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in azilsartan medoxomil bioassays?
A1: The most common sources of variability often stem from sample preparation inconsistencies and the inherent instability of azilsartan medoxomil.[1][9] Being a prodrug, it is susceptible to hydrolysis.[1] Therefore, maintaining consistent and controlled conditions from sample collection to analysis is critical.
Q2: How can I minimize matrix effects in my LC-MS/MS assay?
A2: To minimize matrix effects, which can cause ion suppression or enhancement, consider the following:
-
Improve Sample Cleanup: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering endogenous components.[10]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate azilsartan medoxomil from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as Azilsartan-d4, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[11][12]
-
Change Ionization Mode: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[7]
Q3: What are the key parameters to consider for a robust HPLC method for azilsartan medoxomil?
A3: During method development, it is crucial to evaluate the robustness of the method by intentionally varying parameters such as:
-
Mobile phase composition (e.g., ±2% organic)[4]
-
Mobile phase pH (e.g., ±0.2 units)[5]
-
Column temperature (e.g., ±5°C)[5]
-
Flow rate (e.g., ±0.1 mL/min)[6]
-
Wavelength (e.g., ±2 nm)[13]
The method is considered robust if these small variations do not significantly impact the analytical results, such as retention time, peak area, and tailing factor.[4][5][6]
Q4: What are the expected recovery and precision values for a validated azilsartan medoxomil bioanalytical method?
A4: While specific values can vary between laboratories and methods, here are some typical performance characteristics reported in the literature:
| Parameter | Typical Value |
| Recovery | >80% |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (%Bias) | Within ±15% |
Note: These are general guidelines, and acceptance criteria should be defined in the validation plan.
Experimental Protocols
Representative Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Azilsartan-d4).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Representative LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient from 10% to 90% B over 3 minutes |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | Azilsartan: m/z specific to the molecule; Azilsartan-d4: m/z specific to the molecule |
Visualizations
Caption: A typical experimental workflow for azilsartan medoxomil bioanalysis.
Caption: Troubleshooting logic for high variability in azilsartan medoxomil assays.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. ajprd.com [ajprd.com]
- 6. ijbpas.com [ijbpas.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pjps.pk [pjps.pk]
Technical Support Center: Forced Degradation Studies of Azilsartan Medoxomil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on azilsartan (B1666440) medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of azilsartan medoxomil?
Forced degradation studies for azilsartan medoxomil typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Q2: What are the major degradation pathways for azilsartan medoxomil under these stress conditions?
Azilsartan medoxomil, a prodrug, is susceptible to hydrolysis of its ester linkage to form its active metabolite, azilsartan.[1] Degradation is particularly observed under acidic, alkaline, and neutral hydrolytic conditions.[2] The drug has also been found to be susceptible to thermal and photolytic degradation.[2] Under oxidative stress, degradation is also observed.[2]
Q3: What analytical techniques are most suitable for separating and identifying azilsartan medoxomil and its degradants?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for separating azilsartan medoxomil from its degradation products.[1][2][3][5][6][7] These methods, coupled with detectors like photodiode array (PDA) and mass spectrometry (MS), are powerful for both quantification and structural elucidation of the degradants.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradant peaks from the parent drug peak in HPLC/UPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry or dimensions.- Gradient elution profile not optimized. | - Adjust the mobile phase ratio (e.g., acetonitrile (B52724) and buffer) and pH to improve resolution.[2][3]- Screen different columns (e.g., C18, C8) with varying particle sizes and lengths.[1][2]- Develop a gradient elution method to effectively separate early and late-eluting peaks. |
| Inconsistent or low percentage of degradation observed. | - Stress conditions (concentration, temperature, duration) are not harsh enough.- The drug is highly stable under the applied conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[4][6]- Ensure the experimental setup allows for adequate exposure to the stressor (e.g., proper mixing, sufficient light intensity for photolytic studies). |
| Formation of unexpected or multiple unknown degradation products. | - Complex degradation pathways.- Interaction with excipients in the formulation.- Secondary degradation of primary degradants. | - Employ LC-MS/MS or high-resolution mass spectrometry (HRMS) for structural elucidation of the unknown impurities.- Conduct forced degradation studies on the pure drug substance and compare the degradation profiles with the formulated product to identify excipient-related degradants.- Analyze samples at different time points during the degradation study to track the formation and disappearance of transient species. |
| Assay values are not reproducible. | - Incomplete dissolution of the drug substance or sample.- Instability of the drug or degradants in the analytical solution.- Improper sample handling and preparation. | - Use a suitable solvent and sonication to ensure complete dissolution.[3][6]- Evaluate the solution stability of azilsartan medoxomil and its degradants under the analytical conditions and use freshly prepared solutions.[6]- Ensure accurate and consistent pipetting, dilution, and injection volumes. |
Experimental Protocols
Forced Degradation Experimental Workflow
References
Technical Support Center: Enhancing the Oral Bioavailability of Azilsartan Medoxomil
Welcome to the technical support center for strategies to enhance the oral bioavailability of azilsartan (B1666440) medoxomil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation Strategies
Q1: We are not seeing the expected increase in aqueous solubility of azilsartan medoxomil with our solid dispersion formulation. What could be the issue?
A1: Several factors could contribute to a lower-than-expected solubility enhancement. Consider the following troubleshooting steps:
-
Carrier Selection: The choice of carrier is crucial. Hydrophilic carriers like β-cyclodextrin and polyvinylpyrrolidone (B124986) (PVP) have been shown to be effective.[1][2] If you are using a different carrier, its physicochemical properties might not be optimal for azilsartan medoxomil.
-
Drug-to-Carrier Ratio: The ratio of azilsartan medoxomil to the carrier significantly impacts solubility. Studies have shown that a 1:2 drug-to-carrier ratio for β-cyclodextrin prepared by physical mixture can lead to a four-fold increase in aqueous solubility.[3] It is recommended to test a range of ratios to find the optimal concentration for your system.[3]
-
Preparation Method: The method used to prepare the solid dispersion is critical. Common methods include physical mixing, kneading, and solvent evaporation.[4][5] The solvent evaporation method has been reported to result in superior solubility enhancement compared to the kneading method.[1][5] Ensure your chosen method is appropriate and optimized.
-
Amorphization: The goal of solid dispersion is often to convert the crystalline drug into a more soluble amorphous form.[3] Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can confirm if this transformation has occurred.[1][3] A lack of amorphization could explain the poor solubility enhancement.
-
Grinding Duration: For methods involving physical mixing, the duration and intensity of grinding can affect the dissolution rate by inducing partial amorphization.[3]
Q2: Our nanoemulsion formulation of azilsartan medoxomil is showing signs of instability (e.g., phase separation, creaming). How can we improve its stability?
A2: The stability of a nanoemulsion is dependent on its composition and preparation process. Here are some troubleshooting tips:
-
Component Selection: The choice of oil, surfactant, and co-surfactant is critical. For azilsartan medoxomil, ethyl oleate (B1233923) (oil), Tween 80 (surfactant), and Transcutol P (co-surfactant) have been successfully used.[6] The selection should be based on the drug's solubility in these excipients.
-
Smix Ratio: The ratio of surfactant to co-surfactant (Smix) is a key factor. An optimized Smix concentration is necessary to ensure the formation of a stable nanoemulsion.[6] You may need to construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.
-
Ultrasonication Time: The duration of ultrasonication during preparation affects droplet size and uniformity, which in turn influences stability.[6] Insufficient sonication may lead to larger, less stable droplets.
-
Zeta Potential: The zeta potential is an indicator of the stability of a colloidal system. A higher absolute zeta potential value generally indicates greater stability due to electrostatic repulsion between droplets.[6] If your formulation has a low zeta potential, consider adjusting the components or pH to increase surface charge.
2. Characterization and Analysis
Q3: We are having trouble interpreting the results from our Differential Scanning Calorimetry (DSC) analysis of the solid dispersion.
A3: DSC is used to assess the physical state of the drug within the carrier. Here’s what to look for:
-
Disappearance of the Drug's Melting Peak: A successful solid dispersion that has rendered the drug amorphous will not show the characteristic sharp endothermic peak corresponding to the melting point of crystalline azilsartan medoxomil (around 140-148°C).[3]
-
No Significant Interaction: The absence of new peaks or significant shifts in the thermal events of the carrier can indicate that there are no strong chemical interactions between the drug and the carrier.[3]
Q4: What is a suitable analytical method for quantifying azilsartan medoxomil in our formulations and biological samples?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of azilsartan medoxomil.[7][8][9] Key parameters for setting up an HPLC method include:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol, acetonitrile) is typical.[7][9] The exact ratio will need to be optimized for your specific system to achieve good separation and peak shape.
-
Detection Wavelength: A UV detector set at a wavelength around 243-254 nm is suitable for azilsartan medoxomil.[7][9]
-
Validation: It is crucial to validate the analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[7]
3. In Vitro and In Vivo Studies
Q5: Our in vitro dissolution results are not correlating well with our in vivo pharmacokinetic data. What could be the reason for this discrepancy?
A5: A lack of in vitro-in vivo correlation (IVIVC) can be a complex issue. Here are some potential reasons:
-
In Vitro Dissolution Conditions: The dissolution medium used in your in vitro test may not accurately reflect the conditions in the gastrointestinal tract. Consider using biorelevant media that simulate the fasted and fed states.
-
Permeability: Azilsartan medoxomil is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[10] While your formulation may have improved solubility and dissolution, the inherent low permeability of the drug might still be the rate-limiting step for absorption in vivo.
-
Gastrointestinal Metabolism: Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan, in the gastrointestinal tract.[11] Differences in the rate and extent of this conversion between your in vitro and in vivo models could lead to discrepancies.
-
Animal Model: The physiology of the animal model used (e.g., rats) can differ significantly from humans, affecting drug absorption and metabolism.[4][12]
Data Presentation
Table 1: Summary of Solubility Enhancement Strategies for Azilsartan Medoxomil
| Formulation Strategy | Carrier/Excipients | Preparation Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | β-Cyclodextrin (1:2 ratio) | Physical Mixture | 4-fold (aqueous) | [3] |
| Solid Dispersion | β-Cyclodextrin | Kneading/Physical Mixture | Up to 9-fold | [4] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP-K30) (1:0.5 ratio) | Solvent Evaporation | 4-fold (aqueous) | [5] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Ultrasonication | - | [6] |
| Liquisolid Compact | Capmul MCM, Pearlitol SD 200 | Liquisolid Technique | - | [13] |
| Mesoporous Silica Nanoparticles | - | - | 6.5-fold (at pH 1.2) | [14] |
Table 2: Pharmacokinetic Parameters of Azilsartan Medoxomil Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Pure Azilsartan Suspension | 2308.75 ± 90.99 | - | - | [15] |
| Optimized Nanoemulsion | 3678.80 ± 49.83 | - | - | [15] |
| Pure Drug | - | - | - | [13] |
| Liquisolid Compact (ALC4) | - | - | 1.29 times vs. pure drug | [13] |
| Marketed Formulation | - | - | 1.22 times vs. marketed formulation | [13] |
| Lipid-based Solid Dispersion (ASD6) | - | - | 1.11 times vs. pure drug | [12] |
| Marketed Formulation | - | - | 1.04 times vs. marketed formulation | [12] |
| Solid Dispersion (with Soluplus) | - | - | 2.67-fold vs. plain Azilsartan | [16] |
Note: "-" indicates data not provided in the cited source.
Experimental Protocols
Protocol 1: Preparation of Azilsartan Medoxomil Solid Dispersion by Physical Mixture Method
-
Weighing: Accurately weigh the required amounts of azilsartan medoxomil and the carrier (e.g., β-cyclodextrin) to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).[3]
-
Mixing: Transfer the weighed powders to a glass mortar.
-
Grinding: Mix the powders by grinding for a specified duration (e.g., 30 minutes) to ensure a homogeneous mixture.[3]
-
Sieving: Pass the resulting mixture through a sieve (e.g., 120 mesh) to obtain a uniform particle size.[3]
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vitro Dissolution Study
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[4][12]
-
Dissolution Medium: Select an appropriate dissolution medium (e.g., 0.1N HCl, phosphate buffer at pH 6.8 or 7.4).[4][12] The volume is typically 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[4]
-
Paddle Speed: Set the paddle speed to a specified rate (e.g., 50 rpm).[12]
-
Sample Introduction: Introduce a precisely weighed amount of the azilsartan medoxomil formulation into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution medium.[4][12]
-
Medium Replacement: Immediately replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[12]
-
Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved particles.[4][12]
-
Analysis: Analyze the concentration of azilsartan medoxomil in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[3][12]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Caption: Strategies to Overcome Low Azilsartan Medoxomil Bioavailability.
References
- 1. scifiniti.com [scifiniti.com]
- 2. scifiniti.com [scifiniti.com]
- 3. pkheartjournal.com [pkheartjournal.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirmf.com [ijirmf.com]
- 8. ijper.org [ijper.org]
- 9. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 10. scifiniti.com [scifiniti.com]
- 11. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrr.com [ijcrr.com]
- 13. IMPROVEMENT OF ORAL BIOAVAILABILITY OF AZILSARTAN MEDOXOMIL BY LIPID BASED LIQUISOLID COMPACTS: IN VITRO AND IN VIVO EVALUATION | Semantic Scholar [semanticscholar.org]
- 14. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
troubleshooting poor dissolution profiles of azilsartan medoxomil formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor dissolution profiles with azilsartan (B1666440) medoxomil formulations.
Troubleshooting Guide
This guide addresses common issues observed during the dissolution testing of azilsartan medoxomil formulations.
Question: Why is my azilsartan medoxomil formulation exhibiting a poor dissolution profile?
Answer: Poor dissolution of azilsartan medoxomil is most commonly attributed to its inherent low aqueous solubility.[1][2][3][4][5] Azilsartan medoxomil is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and potentially low permeability.[3][5][6] Several factors can exacerbate this issue:
-
Physicochemical Properties: Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan.[2][7][8][9] Its solubility is pH-dependent, showing increased solubility at higher pH levels.[6][10]
-
Particle Size and Surface Area: Insufficient reduction of the active pharmaceutical ingredient (API) particle size can lead to a smaller surface area available for dissolution.
-
Crystalline Form (Polymorphism): Different polymorphic forms of azilsartan medoxomil can exhibit varying solubility and dissolution characteristics.[11][12] The manufacturing process and solvent systems used can influence the resulting crystalline form.[11][12]
-
Formulation Composition: The choice and concentration of excipients can significantly impact the wettability and disintegration of the dosage form, thereby affecting dissolution.
-
Manufacturing Process: Parameters such as compression force during tableting can affect the tablet's porosity and disintegration time, which in turn influences the dissolution rate.[13]
Question: My dissolution results are inconsistent and show high variability. What could be the cause?
Answer: High variability in dissolution testing can stem from several sources, from the formulation itself to the testing methodology.
-
Lack of Formulation Homogeneity: Inadequate mixing during the manufacturing process can lead to non-uniform distribution of the API and excipients within the dosage form.
-
Inadequate Control of Dissolution Test Parameters:
-
De-aeration of Media: Failure to properly de-aerate the dissolution medium can lead to the formation of air bubbles on the tablet surface, reducing the effective area for dissolution.
-
Vessel Hydrodynamics: Improper centering of the paddle/basket or incorrect paddle height can alter the hydrodynamics within the dissolution vessel.
-
Temperature and Agitation Speed: Fluctuations in the dissolution medium's temperature or the paddle/basket's rotation speed can lead to inconsistent results.
-
-
Sampling and Filtration Issues:
-
Clogging of Filters: The use of inappropriate filter types can lead to clogging, affecting the volume of the sample withdrawn. Adsorption of the drug onto the filter can also lead to artificially low results.
-
Sampling Location: Inconsistent sampling from the same location within the dissolution vessel is crucial.
-
Question: I have tried using common excipients, but the dissolution rate is still below the target. What advanced formulation strategies can I employ?
Answer: For a poorly soluble drug like azilsartan medoxomil, advanced formulation techniques are often necessary to enhance dissolution.
-
Solid Dispersions: This is a widely used and effective technique to improve the dissolution of azilsartan medoxomil.[1][2][4][5][14][15] It involves dispersing the drug in an inert carrier matrix at the solid state. Common carriers include:
-
Polymers: Polyvinylpyrrolidone (PVP) and Poloxamer 188 have been successfully used.[4][15]
-
Cyclodextrins: Beta-cyclodextrin (β-CD) can form inclusion complexes with azilsartan medoxomil, enhancing its solubility.[1][2]
-
Preparation Methods: Techniques like physical mixing, kneading, and solvent evaporation are employed to prepare solid dispersions.[2][4][14]
-
-
Nanosuspensions: Reducing the particle size of the API to the nanometer range can significantly increase the surface area available for dissolution.[3][10][16] Solvent-antisolvent precipitation is a common method for preparing nanosuspensions.[10]
-
Liquisolid Compacts: This technique involves converting a liquid medication (a solution or suspension of the drug in a non-volatile solvent) into a dry, non-adherent, free-flowing, and compressible powder by blending with selected carrier and coating materials.[5][17]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of hydrophobic drugs.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of azilsartan medoxomil that affect its dissolution?
A1: Azilsartan medoxomil is a white to off-white crystalline powder.[6] It is practically insoluble in water and its solubility is pH-dependent.[1][6][10] As an acidic drug with a pKa of 6.1, its solubility increases as the pH rises.[10] It is a prodrug that is converted to the active azilsartan upon hydrolysis.[8][9] Different polymorphic forms of azilsartan medoxomil exist, which can impact its solubility and dissolution rate.[11][12]
Q2: What is a suitable dissolution medium and apparatus for testing azilsartan medoxomil formulations?
A2: A common and recommended setup for dissolution testing of azilsartan medoxomil is the USP Apparatus 2 (paddles).[13] The rotation speed is typically set to 50 or 75 rpm.[13] The choice of dissolution medium is critical and often depends on the formulation and the desired pH. Phosphate (B84403) buffers are frequently used, with pH values ranging from 6.8 to 7.8.[13][17][18][19] For example, a 900 mL volume of phosphate buffer at pH 6.8 or 7.8 maintained at 37 ± 0.5 °C is a common condition.[13][17][18]
Q3: How can I quantify the amount of azilsartan medoxomil dissolved in the medium?
A3: The concentration of azilsartan medoxomil in the dissolution samples can be determined using either UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry: This is a simpler and faster method. The maximum absorbance (λmax) of azilsartan medoxomil is typically observed around 247-248 nm in various buffers.[1][2][9][10][20]
-
HPLC: This method is more specific and can be used for stability-indicating assays. A reverse-phase C18 column is commonly used with a mobile phase consisting of a buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[19][20] Detection is typically performed using a UV detector at a similar wavelength to the spectrophotometric method.
Q4: What are some common excipients used to improve the dissolution of azilsartan medoxomil?
A4: Several types of excipients can be incorporated into azilsartan medoxomil formulations to enhance dissolution:
-
Superdisintegrants: These help the tablet to break apart quickly in the dissolution medium. Examples include Crospovidone, Croscarmellose Sodium, and Sodium Starch Glycolate.[18]
-
Solubilizing Agents/Carriers: As mentioned in the advanced strategies, polymers like PVP and cyclodextrins are used in solid dispersions.[1][2][4]
-
Wetting Agents/Surfactants: Surfactants like Sodium Lauryl Sulfate (SLS) can be added to the dissolution medium or the formulation to improve the wettability of the hydrophobic drug particles.[10]
-
pH Modifiers: Since the solubility of azilsartan medoxomil is pH-dependent, incorporating alkaline excipients can create a micro-environment with a higher pH within the dosage form, promoting dissolution.
Quantitative Data Summary
Table 1: Solubility of Azilsartan Medoxomil in Various Media
| Solvent/Medium | pH | Solubility (µg/mL) | Reference |
| 0.1N HCl | 1.2 | 20.30 ± 0.11 | [1] |
| Phosphate Buffer | 6.8 | 374 ± 0.5 | [1] |
| Water | - | ~3.7 | [1] |
| Methanol | - | High Solubility | [16][17] |
| Ethanol | - | High Solubility | [17] |
Table 2: Comparative Dissolution of Azilsartan Medoxomil Formulations
| Formulation Type | Key Excipient/Method | Dissolution Medium | Time (min) | % Drug Released | Reference |
| Pure Drug | - | pH 1.2 (0.1N HCl) | 90 | ~30% | [2] |
| Physical Mixture (PM-3) | β-Cyclodextrin | pH 1.2 (0.1N HCl) | 90 | ~71% | [2] |
| Solid Dispersion (SD-3) | β-Cyclodextrin (Kneading) | pH 1.2 (0.1N HCl) | 90 | ~82% | [2] |
| Nanosuspension (F3) | PVP-K30, SLS | Phosphate Buffer pH 6.8 | 30 | >80% | [10] |
| Fast Dissolving Tablet (F6) | Magnesium Aluminium Silicate | Phosphate Buffer pH 6.8 | 8 | 98.96% | [18] |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of Azilsartan Medoxomil Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8), de-aerated.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Start the apparatus. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter. f. Analyze the filtrate for azilsartan medoxomil content using a validated UV-Vis spectrophotometric or HPLC method.
-
Analysis (UV-Vis): a. Measure the absorbance of the samples at the λmax of azilsartan medoxomil (approximately 248 nm). b. Calculate the concentration of the drug using a previously prepared calibration curve. c. Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
Protocol 2: Preparation of Azilsartan Medoxomil Solid Dispersion by Solvent Evaporation
-
Materials: Azilsartan medoxomil, a suitable carrier (e.g., PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure: a. Dissolve a specific ratio of azilsartan medoxomil and the carrier (e.g., 1:2 drug to carrier) in a minimal amount of the solvent with the aid of sonication or stirring to obtain a clear solution. b. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C). c. Dry the resulting solid mass completely in a vacuum oven to remove any residual solvent. d. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size. e. Store the prepared solid dispersion in a desiccator until further use and characterization.
Visualizations
Caption: Troubleshooting workflow for poor dissolution of azilsartan medoxomil.
References
- 1. pkheartjournal.com [pkheartjournal.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scifiniti.com [scifiniti.com]
- 5. scifiniti.com [scifiniti.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. azilsartan medoxomil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. US9624207B2 - Polymorphs of azilsartan medoxomil - Google Patents [patents.google.com]
- 12. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. researchgate.net [researchgate.net]
- 16. journalajst.com [journalajst.com]
- 17. impactfactor.org [impactfactor.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. journalijar.com [journalijar.com]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Azilsartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS/MS analysis of azilsartan (B1666440).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of azilsartan?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of azilsartan analysis in biological samples like plasma, these effects can lead to either ion suppression or enhancement, causing inaccurate and irreproducible results.[2] This interference can compromise the sensitivity, precision, and accuracy of the assay.[3] Phospholipids are a major contributor to matrix effects in plasma samples.[4]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for azilsartan analysis, and what are their pros and cons?
A2: The two most prevalent sample preparation techniques for azilsartan in plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[5]
-
Protein Precipitation (PPT): This is a simpler and faster method involving the addition of an organic solvent (typically acetonitrile) to precipitate plasma proteins.[5][6] While quick and easy, it may result in a less clean extract and can be more susceptible to matrix effects.[5]
-
Solid-Phase Extraction (SPE): SPE is a more selective technique that provides a cleaner sample extract, leading to reduced matrix effects and improved sensitivity.[5][7] It involves passing the sample through a cartridge that retains azilsartan, while interfering components are washed away.[7] Although more effective in removing matrix components, SPE is a more time-consuming and expensive method.
Q3: Why is a stable isotope-labeled internal standard, such as Azilsartan-d4, recommended for this analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) like Azilsartan-d4 is considered the gold standard in quantitative LC-MS/MS analysis.[6][8] Because Azilsartan-d4 has nearly identical physicochemical properties to azilsartan, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement).[8] This allows for accurate correction of any variations during sample preparation and ionization, leading to higher precision and accuracy in the quantification of azilsartan.[9]
Q4: I am observing a low or no signal for azilsartan. What are the initial troubleshooting steps?
A4: If you are not observing a signal for azilsartan, first verify the following:
-
Correct MRM Transition: Ensure the correct precursor and product ion m/z values for azilsartan are entered in your instrument method.[5]
-
Mass Spectrometer Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated.[5]
-
Solution Integrity: Check the concentration and integrity of your azilsartan stock and working solutions. Prepare a fresh dilution and inject it directly to confirm that the compound is present and ionizes correctly.[5]
-
Ion Source Conditions: Optimize ion source parameters such as spray voltage, gas flows, and temperature to ensure efficient ionization.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[10] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for azilsartan's chemical properties to ensure it is in a single ionic form. |
| Injection of a sample in a solvent stronger than the mobile phase | Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase.[10] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[10] |
| Interaction with Metal Surfaces | For chelating compounds, interactions with the stainless steel components of the HPLC can cause peak tailing and signal loss. Consider using a metal-free or PEEK-lined column.[11] |
Issue 2: Inconsistent or Low Recovery
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the sample preparation method. For PPT, ensure the ratio of precipitating solvent to plasma is sufficient. For SPE, evaluate different sorbents, wash, and elution solvents.[7] |
| Analyte Degradation | Azilsartan can degrade under certain conditions.[12] Ensure proper sample handling and storage. Prepare fresh samples and standards to rule out degradation. |
| Incomplete Reconstitution | After evaporation, ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication. |
| Adsorption to Labware | Use low-binding polypropylene (B1209903) tubes and vial inserts to minimize non-specific binding of the analyte. |
Issue 3: Significant Ion Suppression or Enhancement
| Possible Cause | Recommended Solution |
| Co-elution with Matrix Components (e.g., Phospholipids) | * Improve Chromatographic Separation: Modify the LC gradient to better separate azilsartan from the region where matrix components elute.[3] * Enhance Sample Cleanup: Switch from PPT to a more rigorous cleanup method like SPE to remove a wider range of interferences.[3] |
| High Concentration of Salts or Other Matrix Components | * Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. * Optimize SPE Wash Steps: Increase the volume or strength of the wash solvent during SPE to remove more salts and polar interferences. |
| Incorrect Ion Source Settings | Re-optimize the ion source parameters (e.g., temperature, gas flows) to find conditions that minimize the impact of the matrix.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from various LC-MS/MS methods for azilsartan analysis, providing a comparison of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for Azilsartan Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Mean Recovery (%) | >91%[14] | 93.7% | ~80%[1][8] |
| Matrix Effect | Can be significant[5] | No significant effect observed[8] | No matrix effect observed[1][8] |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL[14] | 1 ng/mL[8] | 1 ng/mL[1][8] |
| Sample Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | High | Moderate |
Table 2: Typical LC-MS/MS Parameters for Azilsartan Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse Phase (e.g., 4.6 mm x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Acetate (pH 4)[1][6] |
| Mobile Phase B | Acetonitrile (B52724) or a mixture of Methanol (B129727) and Acetonitrile[1][6] |
| Flow Rate | 0.6 - 0.7 mL/min[1][6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Azilsartan MRM Transition (example) | m/z 455.2 → 411.2 (Negative Mode)[6] |
| Azilsartan-d4 MRM Transition | To be determined by direct infusion[6] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 25 µL of the Azilsartan-d4 internal standard working solution.[6]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5][6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[5][6]
-
Centrifuge the sample at 10,000 x g for 10 minutes.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.[6]
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[9]
-
To 200 µL of plasma sample, add 50 µL of the Azilsartan-d4 internal standard working solution.[9]
-
Vortex the sample and load it onto the conditioned SPE cartridge.[9]
-
Wash the cartridge with 1 mL of water to remove interfering substances.[9]
-
Elute azilsartan and the internal standard with 1 mL of methanol into a clean collection tube.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.[9]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[9]
Visualizations
References
- 1. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. ijms.co.in [ijms.co.in]
optimization of reaction conditions for azilsartan medoxomil synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of azilsartan (B1666440) medoxomil.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for azilsartan medoxomil?
A1: The synthesis of azilsartan medoxomil is a multi-step process. A common route begins with the formation of an amidoxime (B1450833) intermediate from a nitrile precursor. This is followed by the cyclization to form the 1,2,4-oxadiazole (B8745197) ring, hydrolysis of the resulting ester to yield azilsartan, and a final esterification step with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) or a related precursor to produce the final product, azilsartan medoxomil.[1]
Q2: What are the critical intermediates in the synthesis?
A2: Key intermediates include:
-
Methyl 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate.
-
The corresponding amidoxime: Methyl 2-ethoxy [[2′-(hydroxyamidino) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[2]
-
Azilsartan (the carboxylic acid active drug).[1]
-
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one or 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, which are precursors for the medoxomil side chain.[2][3]
Q3: What are the most common impurities encountered during synthesis?
A3: Common impurities can arise from starting materials, by-products, or degradation.[] These include:
-
Desethyl impurity: Loss of the ethyl group from the ethoxybenzimidazole core.[3]
-
Amide impurity: Formed during the conversion of the cyano group to the hydroxyamidino group.[3][]
-
Unreacted intermediates: Such as the starting nitrile or azilsartan acid.[]
-
Alkylation byproducts: Alkylation can sometimes occur on the oxadiazole ring.[1]
-
Residual solvents: Solvents used during synthesis and purification may remain in the final product.[5]
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
A4: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction's progress and assessing the purity of intermediates and the final product.[5][6] Gas Chromatography (GC) is often used to quantify residual solvents, and Mass Spectrometry (MS), typically coupled with HPLC (LC-MS), is crucial for identifying unknown impurities.[5][7]
Synthesis and Optimization Workflow
The following diagram illustrates a typical workflow for the synthesis and optimization of a key step in the azilsartan medoxomil synthesis.
Caption: Workflow for reaction condition optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Amidoxime Formation | 1. Incomplete reaction.[1] 2. Formation of amide or desethyl impurities.[3] 3. Suboptimal base or solvent. | 1. Increase reaction time or temperature (e.g., 90 °C for 18h).[1] 2. Switch from hydroxylamine hydrochloride/base to 50% aqueous hydroxylamine to improve yield and purity.[1] 3. Screen different solvents like DMSO, DMF, or DMA. |
| Low Yield in Oxadiazole Cyclization | 1. Thermal cyclization leading to degradation.[1] 2. Inefficient cyclizing agent. 3. Formation of N-ethyl or desethyl impurities.[1] | 1. Use a base-initiated cyclization method instead of thermal cyclization.[1] 2. Use a more efficient cyclizing agent like carbonyldiimidazole (CDI) with a base like DBU. This can significantly improve yield.[1] |
| Low Yield in Final Esterification Step | 1. Poor reactivity of azilsartan salt. 2. Inefficient coupling agent. 3. Side reactions or degradation of the medoxomil chloride. | 1. Use an appropriate base like potassium carbonate with a phase-transfer catalyst if needed. 2. Activate azilsartan with an agent like p-toluenesulfonyl chloride (TsCl).[3] 3. Ensure the medoxomil precursor is of high purity and handle it under inert conditions if necessary. |
| High Impurity Levels | 1. Carry-over of impurities from previous steps. 2. Suboptimal purification methods. 3. Degradation of the product during workup or isolation. | 1. Purify intermediates. Isolating the azilsartan methyl ester as a DBU salt has been shown to reduce impurities to below 0.10%.[8] 2. Perform recrystallization from a suitable solvent system, such as dichloromethane/ethyl acetate.[2] |
Troubleshooting Logic: Low Yield in Cyclization
This decision tree outlines a logical approach to troubleshooting low yields during the critical oxadiazole formation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 3. WO2012107814A1 - An improved process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 5. alentris.org [alentris.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iajpr.com [iajpr.com]
Validation & Comparative
Comparative Efficacy of Azilsartan Medoxomil Versus Other Angiotensin II Receptor Blockers: A Guide for Researchers and Drug Development Professionals
An objective analysis of azilsartan (B1666440) medoxomil's performance against other leading angiotensin II receptor blockers (ARBs), supported by clinical trial data and detailed experimental methodologies.
Azilsartan medoxomil, a potent angiotensin II receptor blocker, has demonstrated significant efficacy in the management of hypertension. This guide provides a comprehensive comparison of azilsartan medoxomil with other widely prescribed ARBs, including olmesartan (B1677269), valsartan (B143634), and candesartan (B1668252). The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding of the relative performance of these antihypertensive agents.
Data Presentation: Efficacy in Blood Pressure Reduction
Clinical studies have consistently shown that azilsartan medoxomil provides robust and sustained reductions in both ambulatory and clinic blood pressure. The following tables summarize the key findings from head-to-head comparative trials.
Table 1: Comparison of Azilsartan Medoxomil vs. Olmesartan and Valsartan in Patients with Stage 1 and 2 Hypertension
| Parameter | Azilsartan Medoxomil (80 mg) | Olmesartan (40 mg) | Valsartan (320 mg) |
| Change from Baseline in 24-Hour Mean Systolic BP (mmHg) | -14.3[1][2][3][4] | -11.7[1][2][3][4] | -10.0[1][2][3][4] |
| P-value vs. Azilsartan Medoxomil | - | P=0.009[1][2][3][4] | P<0.001[1][2][3][4] |
| Change from Baseline in Clinic Systolic BP (mmHg) | Superior to both comparators | - | - |
Data from a randomized, double-blind, placebo-controlled trial. Azilsartan medoxomil at a 40 mg dose was found to be noninferior to olmesartan 40 mg.[1][2][3][4][5]
Table 2: Comparison of Azilsartan vs. Candesartan Cilexetil in Japanese Patients with Grade I–II Essential Hypertension
| Parameter | Azilsartan (20-40 mg) | Candesartan Cilexetil (8-12 mg) |
| Mean Change from Baseline in Sitting Diastolic BP at Week 16 (mmHg) | -12.4[6][7][8] | -9.8[6][7][8] |
| Difference (95% CI) | -2.6 (-4.08 to -1.22)[7][8] | |
| P-value | P=0.0003[7][8] | |
| Mean Change from Baseline in Sitting Systolic BP at Week 16 (mmHg) | -21.8[6][7][8] | -17.5[6][7][8] |
| Difference (95% CI) | -4.4 (-6.53 to -2.20)[7][8] | |
| P-value | P<0.0001[7][8] |
Data from a 16-week, multicenter, randomized, double-blind study.[7][8]
Safety and Tolerability
Across multiple clinical trials, azilsartan medoxomil has demonstrated a safety and tolerability profile comparable to that of other ARBs and placebo.[1][2][3][4][5]
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Study Comparison | Most Common TEAEs | Incidence Rate |
| Azilsartan vs. Olmesartan & Valsartan | Headache, dizziness, urinary tract infections, fatigue[9] | Similar across all active treatment and placebo groups[1][2][3][4][5] |
| Azilsartan vs. Candesartan | Nasopharyngitis, upper respiratory tract inflammation, pharyngitis[10] | Azilsartan: 58%, Candesartan: 52%[10] |
| Azilsartan (40 mg & 80 mg) vs. Valsartan (320 mg) | Headache, dizziness, urinary tract infection[11] | Azilsartan (40/80mg): ~65%, Valsartan: 59.2%[11] |
A meta-analysis of 11 randomized controlled trials concluded that azilsartan did not increase the risk of total adverse events, serious adverse events, or adverse events leading to discontinuation compared to other ARBs.[12] However, a higher risk of dizziness was observed with the 80 mg dose of azilsartan, and a greater risk of urinary tract infection was noted with the 40 mg dose.[12]
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. Below are the generalized methodologies for the key comparative studies cited.
Pivotal Trial of Azilsartan Medoxomil vs. Olmesartan and Valsartan
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group trial.
-
Participants: Patients with Stage 1 and 2 essential hypertension.
-
Intervention: Following a washout period of previous antihypertensive medications and a single-blind placebo run-in, eligible patients were randomized to receive once-daily treatment with azilsartan medoxomil (40 mg or 80 mg), olmesartan (40 mg), valsartan (320 mg), or placebo for 6 weeks.
-
Primary Efficacy Endpoint: The change from baseline in 24-hour mean systolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).
-
Secondary Efficacy Endpoints: Changes from baseline in clinic systolic and diastolic blood pressure.
-
Safety Assessment: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and 12-lead electrocardiograms.
Head-to-Head Trial of Azilsartan vs. Candesartan Cilexetil
-
Study Design: A 16-week, multicenter, randomized, double-blind, parallel-group comparison.
-
Participants: Japanese patients with grade I-II essential hypertension.
-
Intervention: Patients were randomized to receive either azilsartan or candesartan. The azilsartan group started at 20 mg once daily for 8 weeks, then force-titrated to 40 mg once daily for the following 8 weeks. The candesartan group started at 8 mg once daily for 8 weeks, then force-titrated to 12 mg once daily for the subsequent 8 weeks.[6]
-
Primary Efficacy Endpoint: Change from baseline in sitting trough diastolic blood pressure at week 16.[6]
-
Secondary Efficacy Endpoints: Change from baseline in sitting trough systolic blood pressure at week 16, and changes in 24-hour ambulatory blood pressure at week 14.[6]
-
Blood Pressure Measurement: Clinic blood pressure was measured at trough (24 ± 3 hours after the last dose). Ambulatory blood pressure was monitored for 24 hours.
-
Safety Assessment: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and 12-lead electrocardiograms.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Angiotensin II Receptor Blockers (ARBs). ARBs, such as azilsartan, selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[13][14][15][16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the angiotensin receptor blocker azilsartan medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 10. academicmed.org [academicmed.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 13. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 14. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bhf.org.uk [bhf.org.uk]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
head-to-head comparison of azilsartan and olmesartan in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of azilsartan (B1666440) and olmesartan (B1677269), two prominent angiotensin II receptor blockers (ARBs). The information presented is collated from various preclinical studies to assist researchers in understanding the nuanced differences between these two compounds in experimental settings.
Key Performance Indicators in Preclinical Models
A comprehensive analysis of preclinical data reveals distinct profiles for azilsartan and olmesartan across several key parameters, including antihypertensive efficacy, angiotensin II type 1 (AT1) receptor binding affinity, and effects on metabolic and renal complications.
Antihypertensive Efficacy
In preclinical models of hypertension, both azilsartan and olmesartan have demonstrated robust blood pressure-lowering effects. However, studies in spontaneously hypertensive rats (SHRs) suggest that azilsartan may offer a more potent and sustained reduction in blood pressure compared to olmesartan.
| Parameter | Azilsartan | Olmesartan | Animal Model | Reference |
| Systolic Blood Pressure Reduction | Greater reduction observed | Significant reduction | Spontaneously Hypertensive Rats (SHRs) | [1] |
| Duration of Action | More stable antihypertensive effects over 24 hours | Effective, but potentially less sustained than azilsartan | Spontaneously Hypertensive Rats (SHRs) | [1] |
AT1 Receptor Binding Affinity
The primary mechanism of action for both drugs is the blockade of the AT1 receptor. In vitro studies have consistently shown that azilsartan exhibits a higher binding affinity and a slower dissociation rate from the AT1 receptor compared to olmesartan. This "tighter binding" is thought to contribute to its potent and long-lasting antihypertensive effects.[2][3]
| Parameter | Azilsartan | Olmesartan | In Vitro Model | Reference |
| AT1 Receptor Binding Affinity (IC50) | Lower IC50 (indicating higher affinity) | Higher IC50 (indicating lower affinity) | Radioligand binding assays | [2] |
| Dissociation Rate from AT1 Receptor | Slower dissociation | Faster dissociation | Washout experiments | [2] |
| Inverse Agonism | Exhibits inverse agonist activity | Exhibits inverse agonist activity | Constitutively active AT1 receptor assays | [4] |
Effects on Diabetic Nephropathy
In animal models of diabetic nephropathy, both ARBs have shown protective effects by reducing albuminuria and mitigating renal damage. Some preclinical evidence suggests that azilsartan may offer superior renoprotective effects, potentially independent of its blood pressure-lowering activity.
| Parameter | Azilsartan | Olmesartan | Animal Model | Reference |
| Urinary Albumin Excretion | Significant reduction | Significant reduction | Streptozotocin-induced diabetic rats, db/db mice | [5][6] |
| Glomerular Injury | Amelioration of glomerular hypertrophy and injury | Amelioration of glomerular injury | db/db mice | [6] |
Impact on Insulin (B600854) Sensitivity
Preclinical studies investigating the metabolic effects of these ARBs have indicated that both may improve insulin sensitivity. Notably, in a head-to-head study, azilsartan demonstrated a more potent improvement in the glucose infusion rate, a key indicator of insulin sensitivity, in spontaneously hypertensive rats.[1]
| Parameter | Azilsartan | Olmesartan | Animal Model | Reference |
| Glucose Infusion Rate (Euglycemic Clamp) | Potent improvement (≥ 10 times more than olmesartan) | Improvement observed | Spontaneously Hypertensive Rats (SHRs) | [1] |
| Insulin Resistance Index (HOMA-IR) | Reduction observed | Reduction observed | Obese spontaneously hypertensive Koletsky rats | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical comparison of azilsartan and olmesartan.
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks of age.
-
Drug Administration: Azilsartan medoxomil or olmesartan medoxomil is administered orally via gavage, once daily for a specified period (e.g., 2 weeks). Doses are selected based on previously established dose-response curves.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring. Measurements are taken at baseline and at various time points throughout the study.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared. Statistical significance is determined using appropriate tests, such as ANOVA followed by post-hoc tests.
AT1 Receptor Binding Assay
-
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the human AT1 receptor (e.g., Chinese Hamster Ovary cells).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II is used as the radioligand.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled azilsartan or olmesartan.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
Hyperinsulinemic-Euglycemic Clamp
-
Animal Preparation: Rats are catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Fasting: Animals are fasted overnight prior to the clamp procedure.
-
Clamp Procedure:
-
A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state.
-
A variable infusion of 20% glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level (approximately 120 mg/dL).
-
Blood samples are taken from the arterial catheter every 5-10 minutes to monitor glucose levels.
-
-
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded during the steady-state period of the clamp.
-
Data Analysis: The average GIR during the last 30-60 minutes of the clamp is calculated and used as an index of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Azilsartan and Olmesartan.
Caption: Simplified Insulin Signaling Pathway and potential points of modulation by ARBs.
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp in rats.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The comparative effects of azilsartan medoxomil and olmesartan on ambulatory and clinic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Olmesartan and Azilsartan on Albuminuria and the Intrarenal Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azilsartan treatment improves insulin sensitivity in obese spontaneously hypertensive Koletsky rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor antagonist used in the treatment of hypertension. The development of a robust stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
Experimental Methodologies: A Comparative Overview
Several research groups have developed and validated stability-indicating HPLC methods for azilsartan medoxomil. While the core principles remain the same, variations in chromatographic conditions offer different advantages in terms of resolution, run time, and sensitivity. Below is a summary of representative experimental protocols.
Method 1: Methanol (B129727) and Phosphate (B84403) Buffer System
This common approach utilizes a simple mobile phase composition for the separation of azilsartan medoxomil.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 0.1% orthophosphoric acid, pH 3.2) in a ratio of approximately 70:30 (v/v) is effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]
-
Detection Wavelength: The UV detector is set to 249 nm for optimal absorbance of azilsartan medoxomil.[1]
-
Injection Volume: A typical injection volume is 20 µL.
Method 2: Acetonitrile (B52724) and Water System
This method offers an alternative mobile phase composition, which can influence the elution profile and peak shape.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A Thermo-scientific ODS Hypersil C18 column (250 mm x 4.6 mm, 5 µm) has been successfully used.[2]
-
Mobile Phase: A composition of acetonitrile and deionized water, for instance in a 30:70 ratio, has been reported.[2]
-
Flow Rate: A slightly higher flow rate of 1.2 mL/min can be used.[2]
-
Detection Wavelength: A detection wavelength of 230 nm is suitable for this mobile phase system.[2]
-
Injection Volume: A 20 µL injection volume is standard.[2]
Method 3: Acetonitrile and Phosphate Buffer System
This protocol combines the use of acetonitrile with a buffered aqueous phase to achieve good separation.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) is a suitable choice.[3]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 ratio.[3]
-
Flow Rate: A standard flow rate of 1.0 mL/min is used.[3]
-
Detection Wavelength: The effluent is monitored at 248 nm.[3]
-
Injection Volume: Not explicitly specified, but typically 10-20 µL.
Forced Degradation Studies
A critical component of a stability-indicating method is the forced degradation study, which demonstrates that the method can separate the intact drug from its degradation products. The following stress conditions are typically applied as per International Council for Harmonisation (ICH) guidelines:
-
Acid Degradation: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.[2]
-
Alkaline Degradation: The drug is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).[2]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: The solid drug is subjected to dry heat (e.g., 105°C) for an extended period.[4]
-
Photolytic Degradation: The drug is exposed to UV light in a photostability chamber.
Comparative Performance Data
The following tables summarize the validation parameters from various published stability-indicating HPLC methods for azilsartan medoxomil, providing a clear comparison of their performance characteristics.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 | Method 2 | Method 3 | Alternative Method |
| Mobile Phase | Methanol: 0.1% OPA (pH 3.2) (70:30)[1] | Acetonitrile: Water (30:70)[2] | Acetonitrile: 0.1% TFA in water (40:60)[4] | Methanol: Acetonitrile: Water (88:8:4)[5] |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | ODS Hypersil C18 (250 x 4.6 mm, 5 µm)[2] | Enable C18G (250 x 4.6 mm, 0.5 µm)[4] | Hiber® C-18 (250 x 4.6 mm, 5 µm)[5] |
| Flow Rate (mL/min) | 1.0[1] | 1.2[2] | 0.8[4] | 0.5[5] |
| Detection Wavelength (nm) | 249[1] | 230[2] | 240[4] | 254[5] |
| Retention Time (min) | Not Specified | 1.61[2] | 6.982[4] | Not Specified |
| Tailing Factor | Within acceptable limits[1] | Within acceptable limits[2] | Not Specified | Not Specified |
| Theoretical Plates | Within acceptable limits[1] | Within acceptable limits[2] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Alternative Method |
| Linearity Range (µg/mL) | 2-10[1] | 10-70[2] | 5-80[4] | 10-60[3] |
| Correlation Coefficient (R²) | 0.999[1] | 0.9997[2] | 0.9995[4] | 0.9999[3] |
| LOD (µg/mL) | 0.01[1] | 0.010[2] | 0.0189[4] | Not Specified |
| LOQ (µg/mL) | 0.04[1] | 0.032[2] | 0.0305[4] | Not Specified |
| Accuracy (% Recovery) | 99-101%[1] | Not Specified | 99.69-100.1%[4] | 99.8%[3] |
| Precision (% RSD - Intraday) | 0.53-1.28%[1] | 0.20%[2] | 0.41%[4] | Not Specified |
| Precision (% RSD - Interday) | 0.51-1.30%[1] | 0.37%[2] | 0.41%[4] | Not Specified |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Method 1 | Method 2 | Method 3 |
| Acid Hydrolysis | Stable[1] | Degradation observed | Degradation observed[4] |
| Base Hydrolysis | Degradation observed | Degradation observed | Degradation observed[4] |
| Oxidative (H₂O₂) | Stable[1] | Degradation observed | Degradation observed[4] |
| Thermal | Stable[1] | Degradation observed | Degradation observed[4] |
| Photolytic | Degradation observed | Degradation observed | Degradation observed[4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the validation of a stability-indicating HPLC method and the logical relationship between the different validation parameters.
References
Generic Azilsartan Medoxomil Formulations: A Comparative Bioequivalence Guide
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic azilsartan (B1666440) medoxomil formulations, referencing publicly available data to assist researchers, scientists, and drug development professionals. Azilsartan medoxomil, a prodrug, is rapidly hydrolyzed to its active moiety, azilsartan, upon absorption.[1] It is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension.[2][3] The therapeutic equivalence of generic formulations is primarily established by comparing their pharmacokinetic profiles against the reference listed drug, Edarbi®.[1]
In-Vivo Bioequivalence: Pharmacokinetic Comparison
Bioequivalence is determined by comparing key pharmacokinetic parameters to ensure that the rate and extent of absorption of the active ingredient are comparable between the generic (test) and reference products.[1] For a generic drug to be considered bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means of the primary pharmacokinetic parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), must fall within the regulatory acceptance range of 80.00% to 125.00%.[1][4]
Below is a summary of pharmacokinetic data from a bioequivalence study conducted in healthy Chinese subjects, comparing a generic 20 mg azilsartan medoxomil tablet with the reference formulation under both fasting and fed conditions.[5][6]
Table 1: Pharmacokinetic Parameters of Azilsartan (Active Moiety) Following a Single Oral Dose of 20 mg Azilsartan Medoxomil Under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 89.28% (83.54% - 95.42%)[1] |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19 | 15800 ± 3642.97 | 95.57% (90.35% - 101.12%) |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29 | 16200 ± 3784.64 | 95.06% (89.84% - 100.62%) |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | - |
| t1/2 (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | - |
| Data sourced from a bioequivalence study in healthy Chinese subjects.[5][6] |
Table 2: Pharmacokinetic Parameters of Azilsartan (Active Moiety) Following a Single Oral Dose of 20 mg Azilsartan Medoxomil Under Fed Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1959.67 ± 304.10 | 1966.55 ± 331.73 | 99.65% (95.14% - 104.38%) |
| AUC0-t (h·ng/mL) | 15200 ± 3278.33 | 15400 ± 3362.99 | 98.70% (94.41% - 103.19%) |
| AUC0-∞ (h·ng/mL) | 15700 ± 3474.30 | 15800 ± 3606.97 | 99.37% (94.97% - 104.00%) |
| Tmax (h) | 3.42 ± 1.00 | 3.57 ± 1.26 | - |
| t1/2 (h) | 10.29 ± 1.02 | 10.32 ± 1.07 | - |
| Data sourced from a bioequivalence study in healthy Chinese subjects.[6] |
In both fasting and fed conditions, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fell within the 80.00% to 125.00% range, indicating bioequivalence.[6]
Experimental Protocols
The following section details the typical methodologies employed in bioequivalence studies of azilsartan medoxomil formulations.
In-Vivo Bioequivalence Study Design
A standard approach for assessing the bioequivalence of generic azilsartan medoxomil is a single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study.[1][5][6] These studies are typically conducted in healthy adult subjects under both fasting and fed conditions to evaluate any potential food effects on drug absorption.[7][8]
-
Study Population: Healthy male and non-pregnant, non-lactating female subjects are typically recruited for these studies.[4][8]
-
Dosing: A single oral dose of the test and reference formulations (e.g., 80 mg azilsartan medoxomil) is administered in each study period, separated by a washout period of sufficient duration.[4][8]
-
Fasting/Fed Conditions: In fasting studies, subjects typically fast overnight before drug administration.[1] In fed studies, the drug is administered after a standardized high-fat meal.[1]
-
Blood Sampling: Blood samples are collected at predefined time points over a period of up to 72 hours post-dose to adequately characterize the plasma concentration-time profile of azilsartan.[4]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data.[1]
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[4]
Analytical Methodology
The concentration of azilsartan in plasma samples is typically determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][5][6][9] This technique offers high sensitivity and selectivity for the quantification of drug levels in biological matrices.
Visualizing Key Processes
To further elucidate the experimental and physiological frameworks, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 3. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmadesk.com [pharmadesk.com]
- 9. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Landscape of Azilsartan Formulations: A Comparative Guide
A detailed analysis of the pharmacokinetic profiles of various azilsartan (B1666440) formulations reveals key differences in absorption, distribution, metabolism, and excretion. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of hypertension treatment.
Azilsartan, a potent angiotensin II receptor blocker (ARB), is primarily available as the prodrug azilsartan medoxomil. Upon oral administration, it is rapidly hydrolyzed to its active moiety, azilsartan.[1][2][3][4][5][6] The pharmacokinetic profile of azilsartan is central to its clinical efficacy in managing hypertension. Various formulations have been developed to optimize its therapeutic effects, including the potassium salt, azilsartan kamedoxomil, and novel formulations such as solid dispersions and nanoemulsions aimed at enhancing bioavailability.
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of different azilsartan formulations are summarized in the table below. These parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are crucial for understanding the onset and duration of the drug's action.
| Formulation | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Population | Study Conditions |
| Azilsartan Medoxomil (Tablet) | 80 mg | 2055.00 ± 438.70 | 2.89 ± 1.38 | 15100 ± 3511.19 (AUC0-t) | 9.68 ± 1.02 | Healthy Chinese Subjects | Fasting |
| Azilsartan Medoxomil (Tablet) | 80 mg | 1959.67 ± 304.10 | 3.42 ± 1.00 | 15200 ± 3278.33 (AUC0-t) | 10.29 ± 1.02 | Healthy Chinese Subjects | Postprandial |
| Azilsartan Medoxomil (Tablet) | 40 mg | 5404 (ng/mL)/(mg/kg) (mean adjusted) | ~2 | - | ~11-12 | Children (Cohort 2) | - |
| Azilsartan Medoxomil (Granules) | 0.66 mg/kg | 5240 (ng/mL)/(mg/kg) (mean) | 1 | - | - | Children (Cohort 3) | - |
| Azilsartan (from Azilsartan Medoxomil) | 5 mg | 888.3 | 3.0 | 6635.7 (AUC0-inf) | 4.7 | Pediatric Patients (<50 kg) | Single Dose |
| Azilsartan (from Azilsartan Medoxomil) | 10 mg | 831.3 | 4.0 | 7433.3 (AUC0-inf) | 6.1 | Pediatric Patients (≥50 kg) | Single Dose |
| Azilsartan-loaded Nanoemulsion | 0.67 mg/kg | 3678.80 ± 49.83 | - | Higher than pure drug | - | Male Wistar Rats | Oral Administration |
| Pure Azilsartan | 0.67 mg/kg | 2308.75 ± 90.99 | - | - | - | Male Wistar Rats | Oral Administration |
Data compiled from multiple sources.[1][7][8][9] Note that direct comparison between studies should be made with caution due to differences in study design, population, and analytical methods.
Azilsartan medoxomil is rapidly absorbed, with peak plasma concentrations of the active moiety, azilsartan, reached within 1.5 to 3 hours.[1][3][6][10] Food does not have a clinically significant effect on the bioavailability of azilsartan.[3][10][11] The elimination half-life of azilsartan is approximately 11 hours, allowing for once-daily dosing.[3][10][11][12]
Newer formulations aim to improve upon the inherent characteristics of azilsartan, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, having low solubility and high permeability.[13] For instance, solid dispersion formulations have been shown to significantly enhance the dissolution rate of azilsartan medoxomil.[14][15] One study reported an 85% increase in dissolution rate when formulated with Beta-cyclodextrin.[14] Another study on an optimized nanoemulsion of azilsartan demonstrated a significantly higher Cmax (3678.80 ± 49.83 ng/mL) compared to pure azilsartan (2308.75 ± 90.99 ng/mL) in rats, suggesting enhanced absorption and bioavailability.[9]
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methodologies. A typical bioequivalence study for azilsartan formulations involves the following key steps:
1. Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is often employed.[16] Both fasting and fed conditions are typically evaluated to assess the effect of food on drug absorption.[8][17]
2. Subject Population: Healthy adult volunteers are recruited for these studies.[8][16] Specific studies may also be conducted in pediatric or other special populations to evaluate pharmacokinetics in those groups.[1][5][7]
3. Drug Administration and Blood Sampling: A single oral dose of the test and reference formulations are administered. Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[16]
4. Bioanalytical Method: Plasma concentrations of azilsartan are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][18] This method offers high sensitivity and specificity for the analyte. The transition monitored for azilsartan is typically m/z 457.1→233.0.[8][18]
5. Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.[1][2] Statistical analysis, including analysis of variance (ANOVA), is performed to compare the parameters between different formulations.[16] The 90% confidence intervals for the ratio of geometric means of Cmax and AUC for the test and reference products must fall within the range of 80.00% to 125.00% to establish bioequivalence.[16]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of azilsartan's therapeutic action and the process of its pharmacokinetic evaluation, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Azilsartan.
Caption: A typical workflow for a pharmacokinetic bioequivalence study of Azilsartan formulations.
References
- 1. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 2. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. efda.gov.et [efda.gov.et]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. pkheartjournal.com [pkheartjournal.com]
- 15. pkheartjournal.com [pkheartjournal.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Effects of Food Intake on the Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in Fixed‐Dose Combination in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Azilsartan Medoxomil Dissolution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various formulations of azilsartan (B1666440) medoxomil, focusing on the correlation between in vitro dissolution profiles and in vivo bioavailability. Azilsartan medoxomil, a potent angiotensin II receptor blocker for the treatment of hypertension, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Consequently, enhancing its dissolution rate is a critical factor in improving its oral bioavailability. This guide synthesizes experimental data from multiple studies to offer an objective comparison of different formulation strategies and their performance.
In Vitro Dissolution Performance
The in vitro dissolution of azilsartan medoxomil has been extensively studied using various formulations to enhance its poor aqueous solubility. The following table summarizes the dissolution performance of different formulations compared to the pure drug.
| Formulation Type | Key Ingredients/Method | Dissolution Medium | Time (minutes) | % Drug Release (Mean) | Reference |
| Pure Azilsartan Medoxomil | - | 0.1N HCl | 90 | 30% | [2] |
| Solid Dispersion (Kneading) | β-cyclodextrin | Not Specified | 90 | 82% | [2] |
| Solid Dispersion (Physical Mixture) | β-cyclodextrin | Not Specified | 90 | 71% | [2] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Not Specified | - | 90.14% | [1] |
| Nanosuspension (Optimized) | PVP-K30, SLS | 0.1N HCl (pH 1.2) | 90 | >95% | [3] |
| Fast Dissolving Tablet (F6) | Mg-Aluminium Silicate, Crospovidone | pH 6.8 Phosphate Buffer | 8 | 98.96% | [4] |
| Colon Targeted Tablet (AM5) | Eudragit L100 and S100 | Simulated Gastric/Intestinal Fluids | 1440 (24 hrs) | 99.79% | [5] |
In Vivo Pharmacokinetic Parameters
In vivo studies are crucial to determine if the enhanced in vitro dissolution translates to improved bioavailability. The following table presents pharmacokinetic data from studies on different azilsartan medoxomil formulations.
| Formulation | Subjects | Cmax (ng/mL) (Mean ± SD) | Tmax (hours) | AUC0-t (h·ng/mL) (Mean ± SD) | Relative Bioavailability | Reference |
| Generic Tablet (Test) | Healthy Chinese Adults (Fasting) | 2055.00 ± 438.70 | Not Specified | Not Specified | - | [6] |
| Reference Tablet (Edarbi®) | Healthy Chinese Adults (Fasting) | 2306.67 ± 534.82 | Not Specified | Not Specified | - | [6] |
| Optimized Nanoemulsion | Wistar Rats | 3678.80 ± 49.83 | Not Specified | Significantly Higher than Pure Drug | 2.1 times higher permeation than suspension | [1][7] |
| Pure Azilsartan Suspension | Wistar Rats | 2308.75 ± 90.99 | Not Specified | Not Specified | - | [7] |
| Nanocrystals | Not Specified | Improved bioavailability compared to physical mixture | Not Specified | Improved bioavailability compared to physical mixture | Not Specified | [8] |
Experimental Protocols
In Vitro Dissolution Testing
A standardized approach for in vitro dissolution testing of azilsartan medoxomil tablets is outlined by the FDA and various research publications.[9][10]
Apparatus: USP Apparatus 2 (Paddles) Dissolution Medium: 900 mL of a buffered solution. Common media include:
-
Phosphate buffer (pH 6.8 or 7.8) to simulate intestinal fluid.[4][5][10][12] Temperature: 37 ± 0.5°C[4][5][12] Paddle Speed: 50 or 100 rpm[4][5][10] Sampling Times: Samples are typically withdrawn at multiple time points (e.g., 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes) to generate a dissolution profile.[10][11] Analysis: The concentration of dissolved azilsartan medoxomil is determined using a validated analytical method, such as UV-Vis spectrophotometry at approximately 248-254 nm or High-Performance Liquid Chromatography (HPLC).[2][11][12]
In Vivo Bioequivalence Study
The protocol for a typical in vivo bioequivalence study for azilsartan medoxomil tablets is guided by regulatory agencies like the FDA.[6][9]
Study Design: A single-dose, two-treatment, two-period, crossover design is commonly employed.[6][9] Studies are conducted under both fasting and fed conditions.[6][9] Subjects: Healthy male and non-pregnant, non-lactating female subjects are recruited.[6][9] Procedure:
-
Subjects are administered a single dose of either the test or reference formulation.
-
Blood samples are collected at predetermined time points.
-
Plasma concentrations of azilsartan (the active metabolite) are measured using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. Bioequivalence Criteria: Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products fall within the range of 80.00% to 125.00%.[6]
Visualizing the IVIVC Process and Formulation Strategies
To better understand the workflow and relationships in IVIVC studies and formulation development, the following diagrams are provided.
Caption: Workflow for Establishing an In Vitro-In Vivo Correlation (IVIVC).
Caption: Formulation Strategies to Enhance Azilsartan Medoxomil Dissolution.
Conclusion
The presented data clearly demonstrate that various formulation strategies can significantly enhance the in vitro dissolution of azilsartan medoxomil compared to the pure drug. Techniques such as solid dispersions, nanoemulsions, and the use of superdisintegrants in fast-dissolving tablets have shown promising results, often achieving near-complete drug release in a short period. The in vivo data, although more limited in direct comparisons across all formulation types, suggest a strong correlation between improved dissolution and enhanced bioavailability. The development of an optimized formulation with a rapid and complete dissolution profile is a key determinant for achieving bioequivalence with the reference product and ensuring optimal therapeutic efficacy of azilsartan medoxomil. Future research should focus on establishing a more direct and comprehensive IVIVC across a wider range of formulations to further aid in the development of generic and improved versions of this important antihypertensive agent.
References
- 1. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 11. pkheartjournal.com [pkheartjournal.com]
- 12. impactfactor.org [impactfactor.org]
A Comparative Analysis of AT1 Receptor Binding Kinetics of Different Sartans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of various angiotensin II receptor blockers (ARBs), commonly known as sartans, to the angiotensin II type 1 (AT1) receptor. Understanding the nuances of these interactions is crucial for the development of more effective and targeted antihypertensive therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental pathways.
Data Presentation: Comparative Binding Kinetics of Sartans
The affinity and dissociation kinetics of sartans at the AT1 receptor are critical determinants of their pharmacological activity and duration of action. The following table summarizes key binding parameters for several commonly prescribed sartans, providing a basis for their comparative evaluation.
| Sartan | Binding Affinity (Ki/Kd/IC50) | Dissociation Half-life (t1/2) | Key Findings |
| Telmisartan (B1682998) | Kd: 1.7 nM[1] | ~60-75 min[1][2] | Demonstrates the strongest binding affinity and a very slow dissociation from the AT1 receptor, contributing to its insurmountable antagonism.[1][2][3] |
| Olmesartan (B1677269) | Ki: 0.091 nM[4] | 72 min[4] | Exhibits high affinity and a slow dissociation rate, leading to potent and long-lasting AT1 receptor blockade.[4][5] |
| Candesartan | pKi: 8.61±0.21[6] | ~120 min | Possesses a very high affinity and dissociates slowly from the AT1 receptor.[7][8] It is considered an insurmountable antagonist.[7][8] |
| Valsartan (B143634) | Kd: 1.44 nM[9], Ki: 2.38 nM | 70 min[3] | Shows high and specific affinity for the AT1 receptor.[9] |
| Losartan | IC50: 20 nM[10], pKi: 7.17±0.07[6] | 67 min[3] | Has a lower binding affinity compared to other sartans.[6][10] Its in vivo effect is largely due to its more potent active metabolite, EXP3174.[10][11] |
| EXP3174 | - | 81 min[3] | The active metabolite of losartan, with a significantly higher affinity for the AT1 receptor than the parent drug.[10][11] |
Note: Ki (inhibition constant), Kd (dissociation constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating higher affinity. pKi is the negative logarithm of the Ki value. Dissociation half-life (t1/2) is the time required for half of the drug to dissociate from the receptor.
Experimental Protocols
The binding kinetics data presented above are primarily determined using radioligand binding assays. Surface Plasmon Resonance (SPR) is another powerful technique for studying real-time kinetics.
Radioligand Binding Assay
This is a classic and widely used method to quantify the interaction between a ligand (sartan) and its receptor (AT1).
Objective: To determine the binding affinity (Ki or Kd) and density (Bmax) of sartans to the AT1 receptor.
General Procedure:
-
Membrane Preparation:
-
Tissues or cells expressing the AT1 receptor (e.g., rat liver, vascular smooth muscle cells, or transfected cell lines like CHO-hAT1) are homogenized in a cold lysis buffer.[12][13]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[12]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[12]
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [125I][Sar1,Ile8]AngII or [3H]telmisartan) is incubated with the membrane preparation.[1][13]
-
Increasing concentrations of the unlabeled sartan (the competitor) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium.[4][12]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
Competition binding data are analyzed using non-linear regression to determine the IC50 value of the sartan.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing both association (kon) and dissociation (koff) rate constants.
Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of sartan binding to the AT1 receptor.
General Procedure:
-
Sensor Chip Preparation:
-
The AT1 receptor is immobilized on the surface of a sensor chip.[15]
-
-
Binding Measurement:
-
A solution containing the sartan (analyte) is flowed over the sensor chip surface.[16]
-
Binding of the sartan to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.[16]
-
The association phase is monitored until equilibrium is reached.
-
-
Dissociation Measurement:
-
Buffer without the sartan is then flowed over the chip, and the dissociation of the sartan from the receptor is monitored as a decrease in the SPR signal.[16]
-
-
Data Analysis:
-
The association and dissociation curves are fitted to kinetic models to determine the kon and koff values.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Mandatory Visualization
Caption: AT1 Receptor Signaling Pathway.
References
- 1. O-28: Molecular basis for the insurmountable AT-1 receptor antagonism of telmisartan - ProQuest [proquest.com]
- 2. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Olmesartan-based Therapy in Targeting Effective Blood Pressure Control and Achieving Blood Pressure Goals [japi.org]
- 6. researchgate.net [researchgate.net]
- 7. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. tecan.com [tecan.com]
- 16. jacksonimmuno.com [jacksonimmuno.com]
Safety Operating Guide
Proper Disposal of Azilsartan Medoxomil: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azilsartan Medoxomil is a critical aspect of laboratory safety and environmental responsibility. Adherence to established procedures is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of Azilsartan Medoxomil in a research setting.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle Azilsartan Medoxomil in a well-ventilated area.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, eye protection, and suitable protective clothing, must be worn to avoid skin and eye contact.[1][2] It is also crucial to prevent the formation of dust and aerosols.[1] In the event of a spill, avoid dust formation, and do not let the chemical enter drains.[1][3] The spilled material should be collected promptly using spark-proof tools and placed in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of Azilsartan Medoxomil, as with other pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) and is subject to regulations like the Resource Conservation and Recovery Act (RCRA).[4][5][6] Improper disposal methods, such as flushing down the toilet or discarding in regular trash, are to be strictly avoided.[7]
-
Primary Disposal Route: Return to Manufacturer The most recommended method for the disposal of unused or expired Azilsartan Medoxomil is to return it to the manufacturer or supplier.[7][8] Many suppliers have take-back programs for their products. Contact the supplier to inquire about their specific procedures for returning chemical waste. If this option is available, the material should be properly labeled and securely packaged according to the manufacturer's instructions.[7][8]
-
Alternative Disposal Route: Licensed Chemical Waste Disposal Service If returning the product to the manufacturer is not feasible, the waste must be disposed of through a licensed chemical destruction plant or a state-licensed medical waste contractor.[1][8] This ensures that the compound is destroyed in a controlled environment, typically through incineration with flue gas scrubbing, to prevent environmental release.[1]
-
Packaging and Labeling for Disposal
-
Collect waste Azilsartan Medoxomil in a suitable, closed, and properly labeled container to prevent leakage or spillage.[1][7]
-
The container should be clearly marked with the name of the chemical ("Azilsartan Medoxomil") and any other identifiers required by your institution's waste management program.
-
-
Handling Contaminated Materials Any materials that have come into contact with Azilsartan Medoxomil, such as PPE, spill absorbents, or empty containers, should be treated as contaminated waste. These materials must be collected and disposed of following the same procedures as the chemical itself.[8] Containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning; otherwise, they should be punctured to render them unusable and disposed of in a sanitary landfill or through controlled incineration.[1]
Regulatory Framework
The disposal of pharmaceutical waste is governed by a complex set of federal and state regulations. The EPA's RCRA provides guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[4][5][6] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although Azilsartan Medoxomil is not currently listed as a controlled substance. It is essential for research facilities to have a comprehensive waste management plan that complies with all applicable regulations.[5]
Data on Disposal Methods
Currently, there is a lack of specific quantitative data comparing the efficiency or environmental impact of different Azilsartan Medoxomil disposal methods in the public domain. The available information focuses on procedural guidelines and regulatory compliance to ensure safety and prevent environmental contamination.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Azilsartan Medoxomil in a laboratory setting.
Caption: Logical workflow for the proper disposal of Azilsartan Medoxomil.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Azilsartan Medoxomil
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Azilsartan Medoxomil. Adherence to these procedures is essential to ensure personal safety and proper disposal of this potent pharmaceutical compound.
Azilsartan Medoxomil is an angiotensin II receptor blocker used in the treatment of hypertension.[1] As a potent pharmaceutical ingredient, meticulous handling is required to prevent occupational exposure. While specific occupational exposure limits (OELs) for Azilsartan Medoxomil have not been established, a conservative approach based on established guidelines for handling potent compounds is mandatory.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling Azilsartan Medoxomil. Double gloving with nitrile gloves is recommended for all handling procedures.[4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[4] |
| Eye/Face Protection | Safety Goggles with Side-Shields | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4][5] |
| Respiratory Protection | Full-face Respirator or PAPR | For operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[4] In other situations, a full-face respirator should be used if exposure limits are potentially exceeded or if irritation is experienced.[4][5] |
| Body Protection | Disposable Coveralls or Lab Coat | Wear fire/flame resistant and impervious clothing, such as disposable coveralls made from materials like Tyvek.[4][5][6] A dedicated lab coat can be used for low-risk activities.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls are Primary: Engineering controls, such as fume hoods or other local exhaust ventilation, should always be the primary method of exposure control.[3][7] All handling of Azilsartan Medoxomil powder should be performed in a well-ventilated area, preferably within a laboratory fume hood.[3][5]
Step 1: Preparation and Pre-Handling
-
Designated Area: Designate a specific area for handling Azilsartan Medoxomil.
-
Gather Materials: Assemble all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent.
-
Prepare Waste Containers: Have clearly labeled, sealed waste containers ready for all types of waste (solid, liquid, sharps).[4]
-
Don PPE: Put on all required PPE in the correct order before entering the handling area.[4]
Step 2: Weighing and Aliquoting
-
Minimize Dust: When handling the powder, use gentle scooping techniques to minimize dust generation.[4]
-
Closed System: Whenever possible, use a closed system for weighing and transferring the compound.[4]
Step 3: Solution Preparation
-
Slow Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.[4]
Step 4: Post-Handling and Decontamination
-
Decontaminate: Thoroughly clean all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
Doff PPE: Remove PPE carefully in a designated doffing area to avoid self-contamination.[4]
Disposal Plan: Managing Azilsartan Medoxomil Waste
Proper disposal of Azilsartan Medoxomil and contaminated materials is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), weighing papers, and other contaminated solid materials should be placed in a labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing Azilsartan Medoxomil should be collected in a designated, sealed hazardous waste container. Do not discharge to sewer systems.[5][6]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
Disposal Method:
-
Expired or waste Azilsartan Medoxomil should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not dispose of by flushing down the toilet or discarding in regular trash.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[5]
Emergency Procedures
In Case of a Spill:
-
Evacuate personnel from the immediate area.[5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
Contain the spill using a chemical spill kit.
-
Collect the spilled material and any contaminated absorbents into a sealed, labeled hazardous waste container.[5]
-
Decontaminate the spill area.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Handling and Disposal Workflow
Caption: Workflow for Safe Handling and Disposal of Azilsartan Medoxomil.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
